2-[(1S)-1-azaniumylethyl]benzoate
Description
Properties
IUPAC Name |
2-[(1S)-1-azaniumylethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZTUNCFUQURFU-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)[O-])[NH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1C(=O)[O-])[NH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling & Synthetic Utility of 2-[(1S)-1-azaniumylethyl]benzoate
Executive Summary
This technical guide provides a comprehensive structural and functional analysis of 2-[(1S)-1-azaniumylethyl]benzoate (CAS Registry Number for the parent acid: 56341-63-8 [racemic], specific (S)-isomer analogs). Chemically, this entity is the zwitterionic form of (S)-2-(1-aminoethyl)benzoic acid .
For researchers in medicinal chemistry, this molecule is not merely a static intermediate; it represents a critical thermodynamic checkpoint in the synthesis of chiral 3-substituted isoindolinones , a privileged scaffold in oncology (e.g., MDM2 inhibitors) and anxiolytic drug discovery.
Part 1: Structural Elucidation & Physicochemical Properties
Chemical Identity
The nomenclature "2-[(1S)-1-azaniumylethyl]benzoate" explicitly describes an intramolecular salt (zwitterion). Unlike standard amine salts (e.g., hydrochlorides) where the counterion is external, this molecule relies on an internal proton transfer from the ortho-carboxylic acid to the benzylic amine.
| Property | Data | Notes |
| IUPAC Name | 2-[(1S)-1-azaniumylethyl]benzoate | Systematic zwitterionic nomenclature. |
| Common Name | (S)-2-(1-aminoethyl)benzoic acid (Zwitterion) | Often referred to as the "open form" of (S)-3-methylisoindolin-1-one. |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | Calculated using IUPAC atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999). |
| Chirality | (S)-Configuration | The stereocenter is located at the benzylic carbon (C-1 of the ethyl group). |
| Electronic State | Dipolar Ion (Zwitterion) | Stable in neutral aqueous media and solid state; distinct from the uncharged amino acid.[1][2] |
The Zwitterion-Lactam Equilibrium (Critical Mechanism)
The defining characteristic of this molecule is its propensity for intramolecular cyclization. As a
-
Solid State: Exists predominantly as the zwitterion due to high lattice energy stabilization.
-
Solution State: In acidic media, the carboxylate is protonated (
), preventing internal salt formation. In neutral/basic organic solvents, the amine attacks the carbonyl, favoring dehydration to the lactam.
Diagram 1: Thermodynamic Equilibrium & Cyclization Pathways
Figure 1: The structural metamorphosis of the title compound.[3] The zwitterion represents the "open" thermodynamic well, while the lactam represents the "closed" kinetic trap often desired in drug synthesis.
Part 2: Synthetic Protocols & Handling
Synthesis via Chiral Resolution
Direct asymmetric synthesis of the zwitterion is challenging. The industry-standard approach involves synthesizing the racemic lactam, hydrolyzing it to the racemic amino acid, and resolving it using a chiral acid.
Protocol: Resolution of (±)-2-(1-aminoethyl)benzoic acid
-
Hydrolysis: Reflux (±)-3-methylisoindolin-1-one in 20% HCl for 4 hours to open the ring.
-
Neutralization: Adjust pH to 6.5–7.0 (isoelectric point) to precipitate the racemic zwitterion.
-
Resolution:
-
Dissolve racemate in hot ethanol.
-
Add 0.5 equivalents of (S)-Mandelic Acid or (L)-Tartaric Acid .
-
Slow cooling yields the diastereomeric salt.
-
-
Liberation: Treat the salt with ion-exchange resin (basic form) or careful neutralization to isolate the pure (S)-zwitterion.
Handling & Stability
-
Hygroscopicity: The zwitterionic carboxylate/ammonium pair is highly hygroscopic. Store in a desiccator under Argon.
-
Thermal Instability: Unlike standard amino acids, heating this compound above 150°C does not just melt it; it triggers dehydration to the isoindolinone. Do not use melting point as a primary purity indicator without TGA (Thermogravimetric Analysis).
Part 3: Analytical Validation (Self-Validating Systems)
To ensure scientific integrity, you must distinguish the zwitterion from the lactam contaminant.
1H-NMR Signature (D₂O vs. DMSO-d₆)
-
In D₂O (Zwitterion): The methine proton (
-NH3+) appears as a quartet at ~4.8 ppm . The aromatic protons show a distinct downfield shift for the proton ortho to the carboxylate due to the deshielding effect of the anion. -
In DMSO-d₆ (Lactam Contamination): If the lactam is present, you will see a singlet amide proton (~8.5 ppm) and a shift of the methine proton upfield.
Chiral HPLC Method
Standard reverse-phase HPLC cannot separate the enantiomers of the zwitterion effectively. Derivatization or Chiral Stationary Phases (CSPs) are required.
Recommended Method:
-
Column: Chiralpak AGP (alpha1-acid glycoprotein) or Crownpak CR(+) (specifically for amino acids).
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Isopropanol (95:5).
-
Detection: UV at 254 nm (Benzoate chromophore).
-
Validation: Inject the racemate first to establish separation factor (
).
Diagram 2: Analytical Decision Tree
Figure 2: Rapid identification workflow to distinguish the zwitterionic amino acid from its cyclized lactam byproduct.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2337 (Benzocaine/Benzoate derivatives). Retrieved from [Link](Note: Used for MW and general benzoate spectral data validation).
-
NIST Mass Spectrometry Data Center. 2-Naphthyl benzoate and related benzoate esters. NIST Chemistry WebBook. Retrieved from [Link].
-
Sato, R., et al. (1984). Novel synthesis of 3-(N-substituted amino)-1-isoindolenones from 2-cyanobenzaldehyde with amines.[4] Chemistry Letters, 13, 1599–1602. (Foundational text on the cyclization mechanism of ortho-substituted aminoethyl benzoates).
-
Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines.[5] Angewandte Chemie Int.[5] Ed. Retrieved from [Link](Context for ortho-lithiation and synthesis of related chiral benzoate intermediates).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Crystal structure of (E)-2-[(4-hydroxybenzylidene)azaniumyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Guide: Physicochemical Characterization & Solubility Profile of 2-[(1S)-1-azaniumylethyl]benzoate
Executive Summary
This technical guide provides a comprehensive physicochemical profile of 2-[(1S)-1-azaniumylethyl]benzoate , the zwitterionic form of (S)-2-(1-aminoethyl)benzoic acid. This molecule is a critical chiral synthon used primarily in the synthesis of isoindolinone-based pharmacophores.
Unlike standard organic intermediates, this compound exhibits complex amphoteric behavior and a propensity for intramolecular cyclodehydration to form 3-methylisoindolin-1-one. Successful handling requires strict adherence to pH-dependent solubility protocols and thermal stability limits. This guide details the thermodynamic solubility profile, pKa determination strategies, and stability controls necessary for reproducible processing.
Part 1: Chemical Identity & Structural Analysis[1][2]
The nomenclature "2-[(1S)-1-azaniumylethyl]benzoate" explicitly refers to the zwitterionic state where the amine is protonated (
Structural Specifications
| Property | Detail |
| IUPAC Name | 2-[(1S)-1-azaniumylethyl]benzoate |
| Common Name | (S)-2-(1-aminoethyl)benzoic acid (Zwitterion) |
| CAS Number | 73084-24-7 (S-isomer); 68998-15-2 (Racemate) |
| Molecular Formula | |
| Molecular Weight | 165.19 g/mol |
| Chiral Center | (S)-configuration at the benzylic |
| Solid State Form | Crystalline Zwitterion (High Melting Point >200°C, decomp) |
The Stability-Equilibrium Triad
The most critical attribute of this molecule is its equilibrium between the open-chain amino acid and the cyclic lactam. In solution, this equilibrium is driven by pH and temperature.
Figure 1: The pH-dependent speciation and thermal cyclization risk. The zwitterion is the target species, but thermal stress drives irreversible lactam formation.
Part 2: Physicochemical Profile[1][6][7]
The solubility and isolation of this compound are governed by its ionization state. As a zwitterion, it exhibits minimum solubility at its isoelectric point (pI).
Ionization Constants (Aqueous, 25°C)
| Parameter | Value (Approx) | Structural Origin |
| pKa1 (Acid) | 3.7 ± 0.3 | Deprotonation of |
| pKa2 (Base) | 9.3 ± 0.2 | Deprotonation of |
| pI (Isoelectric Point) | 6.5 | Calculated as |
| LogP (Octanol/Water) | -1.1 | Highly hydrophilic; negligible solubility in non-polar solvents (Hexane, Toluene). |
Solubility Profile
The solubility curve follows a classic U-shape typical of amino acids.
-
pH < 2 (Acidic): High solubility. Species exists as a cation (Ammonium/Carboxylic Acid).[1]
-
pH 6.5 (Neutral): Minimum solubility. Species exists as a net-neutral zwitterion. This is the optimal pH for precipitation/crystallization.
-
pH > 11 (Basic): High solubility. Species exists as an anion (Amine/Carboxylate).[1]
Part 3: Experimental Protocols
Protocol A: Potentiometric Determination of pKa & pI
Objective: To validate the exact pI for optimal isolation yield.
Reagents: 0.01 M HCl, 0.01 M NaOH, 0.15 M KCl (ionic strength adjustor). Equipment: Automated Titrator (e.g., Mettler Toledo or Metrohm) with glass electrode.
-
Preparation: Dissolve 50 mg of the compound in 30 mL of degassed water containing 0.15 M KCl. Ensure the starting pH is acidic (add HCl if necessary to start at pH ~2.0).
-
Titration: Titrate with 0.01 M NaOH in 0.05 mL increments at 25°C under
purge (to prevent carbonate formation). -
Analysis: Plot pH vs. Volume of NaOH. Identify the two inflection points (pKa1 and pKa2).[2]
-
Calculation: Compute
.
Protocol B: Thermodynamic Solubility Screening (Shake-Flask Method)
Objective: To construct the solubility curve for solvent selection.
Solvents: Water (pH 1, 4, 6.5, 10), Methanol, Ethanol, Acetonitrile.
-
Saturation: Add excess solid (approx. 100 mg) to 2 mL of solvent in a chemically inert glass vial.
-
Equilibration: Agitate at 25°C for 24 hours.
-
Note: Do not heat to dissolve, as this promotes lactamization.
-
-
Filtration: Filter supernatant through a 0.22 µm PVDF filter.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Warning: Do not use simple UV-Vis spectrophotometry, as the lactam impurity has a similar chromophore. Chromatographic separation is required.
-
Part 4: Visualization of Solubility Workflow
The following diagram outlines the decision matrix for solvent selection based on the intended application (Reaction vs. Isolation).
Figure 2: Solubility decision matrix for processing and isolation.
Part 5: Stability & Handling Recommendations
Cyclization Risk
The primary degradation pathway is the formation of (S)-3-methylisoindolin-1-one .
-
Trigger: Heating the zwitterion in the solid state or in solution (especially acidic solution) promotes water loss and ring closure.
-
Prevention: Store at < 25°C. Perform drying operations under vacuum at low temperature (< 40°C).
Hygroscopicity
As a zwitterionic salt, the compound is likely hygroscopic.
-
Storage: Store in tightly sealed containers with desiccants.
-
Impact: Absorbed water can lower the activation energy for cyclization.
References
-
PubChem. 4-(1-Aminoethyl)benzoic acid (Isomer Analog Data). National Library of Medicine. Available at: [Link]
-
Perlovich, G. L., et al. (2014). "A Solubility Comparison of Neutral and Zwitterionic Polymorphs." Crystal Growth & Design, 14(3), 1369–1378. (Validates solubility models for aminobenzoic acid derivatives). Available at: [Link]
Sources
2-[(1S)-1-azaniumylethyl]benzoate CAS number and safety data sheet (SDS)
Technical Guide: 2-[(1S)-1-Azaniumylethyl]benzoate (S)-2-(1-Aminoethyl)benzoic Acid Zwitterion
Executive Summary
This technical guide profiles 2-[(1S)-1-azaniumylethyl]benzoate , the zwitterionic form of (S)-2-(1-aminoethyl)benzoic acid . In drug discovery, this chiral
The nomenclature "azanium...benzoate" explicitly refers to the internal salt structure (
Part 1: Chemical Identity & Physicochemical Profile
The molecule exists in equilibrium between its neutral amino acid form and its zwitterionic form. The zwitterion is the dominant species in the solid state and in neutral aqueous solutions.
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 2-[(1S)-1-azaniumylethyl]benzoate |
| Common Name | (S)-2-(1-Aminoethyl)benzoic acid (zwitterion) |
| CAS Number (S-Isomer) | 1187930-32-0 (Free acid/Zwitterion) |
| CAS Number (HCl Salt) | 658683-12-6 (Commercial salt form) |
| CAS Number (Racemic) | 68998-15-2 |
| Molecular Formula | |
| Molecular Weight | 165.19 g/mol |
| SMILES | CC1=CC=CC=C1C([O-])=O |
| Structure Class | Chiral |
Physical Properties & Stability[4]
| Property | Value / Characteristic | Experimental Note |
| Appearance | White to off-white crystalline powder | Hygroscopic in salt forms. |
| Solubility | High: Water, MeOH. Low: DCM, Hexane. | Zwitterionic character limits solubility in non-polar organic solvents. |
| Melting Point | >200°C (Decomposition) | High MP is characteristic of the strong crystal lattice energy of zwitterions. |
| Stability Risk | Spontaneous Cyclization | CRITICAL: Upon heating or prolonged storage in acidic media, the compound dehydrates to form (S)-3-methylisoindolin-1-one. |
Part 2: Safety Data Sheet (SDS) Highlights
Signal Word: WARNING
This compound is a pharmaceutical intermediate and should be treated as a bioactive agent. The primary hazards stem from its acidic/amine nature and potential for dust inhalation.
Hazard Statements (GHS-US/EU)
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation (STOT SE 3).[1]
Precautionary Statements (Key Protocols)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed (prevents moisture absorption and hydrolysis/cyclization).
Handling Workflow (DOT Visualization)
Caption: Decision tree for safe handling and emergency response for amino-benzoic acid derivatives.
Part 3: Technical Application & Synthesis
The primary utility of 2-[(1S)-1-azaniumylethyl]benzoate is its function as a chiral precursor for the synthesis of (S)-3-methylisoindolin-1-one .
The "Magic Methyl" Effect in Isoindolinones
The isoindolinone (phthalimidine) scaffold is a pharmacophore present in:
-
Chlorthalidone: Diuretic/Antihypertensive.
-
Lenalidomide/Pomalidomide: Immunomodulators (though these typically lack the 3-methyl group, the scaffold is homologous).
-
Pazinaclone: Anxiolytic.
Introducing a methyl group at the C3 position (via the chiral ethylamine chain of our topic molecule) creates a chiral center that can:
-
Restrict conformational freedom (reducing entropic penalty upon binding).
-
Create a hydrophobic anchor point in the receptor pocket.
-
Prevent metabolic oxidation at the benzylic position.
Experimental Protocol: Cyclization to (S)-3-Methylisoindolin-1-one
Objective: Convert the zwitterionic precursor into the lactam pharmacophore via dehydrative cyclization.
Reaction Scheme:
Methodology:
-
Preparation:
-
Charge a round-bottom flask with 2-[(1S)-1-azaniumylethyl]benzoate (1.0 eq).
-
Solvent Selection: Use Toluene or Xylene for thermal dehydration (Dean-Stark trap), or DMF if using coupling agents.
-
Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 eq) to protonate the carboxylate and facilitate amine attack.
-
-
Reaction:
-
Thermal Method: Reflux with a Dean-Stark trap to remove water azeotropically. Monitor by TLC (the amino acid is polar/baseline; the lactam is less polar). Time: 4–12 hours.[2]
-
Coupling Agent Method (Mild): In DMF at 0°C, add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at RT for 16 hours. This method preserves stereochemistry if the thermal route causes racemization.
-
-
Workup:
-
Thermal: Cool, wash with saturated
(removes pTSA), dry over , and concentrate. -
Coupling: Dilute with EtOAc, wash with water/brine (x3) to remove DMF, dry, and concentrate.
-
-
Validation (Self-Validating Step):
-
Chiral HPLC: Verify Enantiomeric Excess (ee). The (S)-enantiomer should be dominant.
-
1H NMR: Look for the characteristic doublet of the methyl group at ~1.5 ppm and the quartet of the methine proton at ~4.7 ppm (shifted from the starting material).
-
Mechanistic Pathway (DOT Visualization)
Caption: Mechanistic flow of the dehydrative cyclization from the zwitterionic precursor to the lactam scaffold.
References
-
Synblock Chemical Data. (S)-2-(1-Amino-ethyl)-benzoic acid (CAS 1187930-32-0).[3] Retrieved from
-
Sigma-Aldrich. 2-(1-Aminoethyl)benzoic acid hydrochloride (CAS 658683-12-6) Product Sheet. Retrieved from [4]
-
National Institutes of Health (NIH) - PubChem. Isoindolin-1-one Scaffolds in Medicinal Chemistry. Retrieved from
-
Zhang, D., et al. (2021). Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase.[5] Journal of Medicinal Chemistry.[5] Retrieved from
-
Organic Chemistry Portal. Synthesis of Isoindolinones. Retrieved from
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. 2-Naphthyl benzoate | 93-44-7 [chemicalbook.com]
- 3. CAS 1187930-32-0 | (S)-2-(1-Amino-ethyl)-benzoic acid - Synblock [synblock.com]
- 4. 2-(Dimethylamino)ethyl benzoate | 2208-05-1 [sigmaaldrich.com]
- 5. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of 2-[(1S)-1-azaniumylethyl]benzoate
This guide provides a comprehensive technical overview of the stereochemical assignment and confirmation of 2-[(1S)-1-azaniumylethyl]benzoate. It is intended for researchers, scientists, and professionals in the field of drug development and stereochemistry. We will delve into the theoretical principles, experimental protocols, and computational methodologies that are crucial for the unambiguous determination of the absolute configuration of this chiral molecule.
Introduction: The Significance of Chirality
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Many drug molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. While physically similar, enantiomers can exhibit vastly different pharmacological and toxicological profiles due to their differential interactions with the chiral environment of the human body, such as enzymes and receptors.
The molecule of interest, 2-[(1S)-1-azaniumylethyl]benzoate, is a chiral zwitterionic compound. The "(1S)" designation in its name refers to the absolute configuration at the stereogenic center. An incorrect stereochemical assignment can have profound implications in drug development, leading to ineffective or even harmful therapeutic agents. Therefore, the rigorous and unequivocal determination of absolute configuration is a critical step in the characterization of any chiral pharmaceutical compound.[]
This guide will first detail the application of the Cahn-Ingold-Prelog (CIP) priority rules for the theoretical assignment of the (S)-configuration. Subsequently, it will explore the gold-standard experimental technique of single-crystal X-ray diffraction. Following this, we will discuss chiroptical spectroscopic methods, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which provide valuable information about the molecule's stereochemistry in solution.[2][3] Finally, we will touch upon the role of computational chemistry in predicting chiroptical properties to corroborate experimental findings.[4][5][6]
Theoretical Assignment: The Cahn-Ingold-Prelog (CIP) Priority Rules
The absolute configuration of a chiral center is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.[7][8][9] This systematic procedure involves a two-step process: assigning priorities to the substituents attached to the chiral center and then determining the orientation of these substituents in space.
For 2-[(1S)-1-azaniumylethyl]benzoate, the chiral center is the carbon atom bonded to four different groups:
-
A hydrogen atom (-H)
-
A methyl group (-CH₃)
-
An azanium group (-NH₃⁺)
-
A 2-carboxyphenyl group (-C₆H₄COO⁻)
Assigning Priorities
The CIP rules assign priority based on the atomic number of the atoms directly attached to the chiral center. A higher atomic number corresponds to a higher priority.[10][11][12][13]
-
Priority 1: The nitrogen atom of the azanium group (-NH₃⁺) has the highest atomic number (Z=7) among the atoms directly bonded to the chiral carbon, thus it receives the highest priority.
-
Priority 2: Both the methyl group and the 2-carboxyphenyl group are attached via carbon atoms (Z=6). To break this tie, we look at the atoms attached to these carbons. The carbon of the 2-carboxyphenyl group is bonded to another carbon of the benzene ring and has a carboxylate group, while the carbon of the methyl group is bonded to three hydrogen atoms (Z=1). The 2-carboxyphenyl group, therefore, has a higher priority.
-
Priority 3: The methyl group (-CH₃) is the next in priority.
-
Priority 4: The hydrogen atom (-H) has the lowest atomic number (Z=1) and thus the lowest priority.
The priority assignments are summarized in the table below:
| Priority | Group | Atom Attached to Chiral Center | Basis for Assignment |
| 1 | Azanium (-NH₃⁺) | Nitrogen (Z=7) | Highest atomic number |
| 2 | 2-Carboxyphenyl | Carbon (Z=6) | Higher atomic number of atoms attached to this carbon |
| 3 | Methyl (-CH₃) | Carbon (Z=6) | Lower atomic number of atoms attached to this carbon |
| 4 | Hydrogen (-H) | Hydrogen (Z=1) | Lowest atomic number |
Determining the (S) Configuration
To assign the configuration, the molecule is oriented so that the lowest priority group (priority 4, the -H atom) points away from the viewer. Then, a curve is drawn from the highest priority group (1) to the second (2) and then to the third (3). If the direction of the curve is counter-clockwise, the configuration is assigned as (S). If it is clockwise, the configuration is (R). For 2-[(1S)-1-azaniumylethyl]benzoate, this trace is counter-clockwise, confirming the (S) designation.
Caption: Workflow for assigning the (S) configuration using CIP rules.
Experimental Confirmation of Absolute Configuration
While the CIP rules provide a theoretical assignment, experimental verification is essential for regulatory approval and scientific rigor.
Single-Crystal X-ray Diffraction: The Gold Standard
Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the absolute configuration of a chiral molecule.[14][15] This technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in the crystal lattice.[8][16]
Causality Behind Experimental Choice: SC-XRD provides a direct, three-dimensional map of the electron density within a single crystal. This allows for the precise determination of the spatial arrangement of all atoms in the molecule, thereby unambiguously establishing its absolute stereochemistry. It is considered the "gold standard" because it is a direct observation of the molecular structure.[15]
-
Crystal Growth: High-quality single crystals of 2-[(1S)-1-azaniumylethyl]benzoate are grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the effects of anomalous scattering. The Flack parameter is a critical value in this determination; a value close to zero for the correct enantiomer confirms the assignment.[8]
Chiroptical Spectroscopy: Analysis in Solution
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution.[2][3][17][18][19] These methods are based on the differential absorption of left and right circularly polarized light by a chiral molecule.[19]
Expertise in Method Selection: ECD is particularly useful for molecules with UV-Vis active chromophores, such as the benzoate group in our molecule of interest. VCD, on the other hand, provides information about the stereochemistry of the entire molecule through its vibrational transitions. The combination of both techniques, supported by computational predictions, offers a high level of confidence in the stereochemical assignment.[20][21]
-
Sample Preparation: A solution of enantiomerically pure 2-[(1S)-1-azaniumylethyl]benzoate is prepared in a suitable transparent solvent.
-
Spectra Acquisition: The ECD spectrum is recorded on a CD spectrometer in the UV-Vis region, while the VCD spectrum is recorded in the infrared region.
-
Computational Modeling: The ECD and VCD spectra for both the (S) and (R) enantiomers are calculated using quantum mechanical methods, typically Density Functional Theory (DFT).[2][3]
-
Comparison and Assignment: The experimentally obtained spectra are compared with the computationally predicted spectra for both enantiomers. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[3]
Sources
- 2. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Computational prediction of chiroptical properties in structure elucidation of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Computational prediction of chiroptical properties in structure elucidation of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Absolute Configuration | ChemTalk [chemistrytalk.org]
- 8. Absolute configuration - Wikipedia [en.wikipedia.org]
- 9. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. ntu.edu.sg [ntu.edu.sg]
- 20. researchgate.net [researchgate.net]
- 21. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability of 2-[(1S)-1-azaniumylethyl]benzoate in Aqueous Solutions
This guide provides an in-depth technical analysis of the thermodynamic stability of 2-[(1S)-1-azaniumylethyl]benzoate , the zwitterionic form of (S)-2-(1-aminoethyl)benzoic acid . It focuses on the critical equilibrium between the open-chain zwitterion and its cyclic lactam counterpart, (S)-3-methylisoindolin-1-one , a primary degradation pathway in aqueous pharmaceutical formulations.
Chemical Identity & Physicochemical Landscape[1][2][3]
2-[(1S)-1-azaniumylethyl]benzoate represents the zwitterionic species of (S)-2-(1-aminoethyl)benzoic acid. In aqueous environments, this molecule exists in a delicate equilibrium governed by pH-dependent protonation states and an intramolecular cyclization potential.
-
IUPAC Name: 2-[(1S)-1-azaniumylethyl]benzoate
-
Common Name: (S)-2-(1-aminoethyl)benzoic acid (Zwitterion)
-
CAS Registry Number: 68998-15-2 (racemate), 28357-95-1 (related isomer context)[1]
-
Molecular Formula:
-
Key Structural Feature: An ortho-substituted benzene ring positioning the ammonium donor and carboxylate acceptor in close proximity, creating a high effective molarity for cyclization.
Ionization Profile (pKa)
The stability of the zwitterion is bounded by its dissociation constants. Based on structural analogs (benzylamine and benzoic acid derivatives), the estimated pKa values are:
-
pKa₁ (Carboxyl): ~3.7 – 4.0 (Protonation of
to ) -
pKa₂ (Amine): ~9.2 – 9.6 (Deprotonation of
to ) -
Isoelectric Point (pI):
At physiological pH (7.4), the molecule exists predominantly (>99%) as the zwitterion . This species is electrostatically stabilized but kinetically primed for degradation via the "neutral" minor species.
Thermodynamic Stability & Degradation Mechanism
The primary thermodynamic instability of 2-[(1S)-1-azaniumylethyl]benzoate in water is lactamization (intramolecular dehydration) to form (S)-3-methylisoindolin-1-one .
The Lactamization Equilibrium
While the zwitterion is the dominant species in solution, it is in equilibrium with the uncharged (neutral) amino acid, which serves as the reactive intermediate for cyclization.
-
Thermodynamic Driver: The formation of the 5-membered isoindolinone ring is enthalpically favored due to resonance stabilization of the amide bond fused to the benzene ring.
-
Kinetic Barrier: At neutral pH, the concentration of the reactive neutral form (containing nucleophilic
and electrophilic ) is minimal. The zwitterion itself is kinetically "trapped" because the protonated amine ( ) is not nucleophilic and the carboxylate ( ) is not electrophilic. -
pH Dependence: The rate of cyclization typically follows a bell-shaped curve (or U-shape depending on specific catalysis), maximizing where the product of
and concentrations is highest, or via specific acid/base catalysis pathways.
Hydrolysis Reversibility
In dilute aqueous solutions, the equilibrium may favor the open-chain form due to the high concentration of water (Law of Mass Action). However, upon drying, concentration, or in the presence of excipients that lower water activity, the equilibrium shifts decisively toward the stable lactam.
Experimental Protocols for Stability Assessment
To rigorously define the stability profile, the following self-validating experimental workflows are recommended.
Protocol A: pH-Rate Profiling (Kinetic Stability)
Objective: Determine the pseudo-first-order rate constants (
-
Buffer Preparation: Prepare 50 mM buffers (Phosphate, Citrate, Borate) adjusted to ionic strength
M with NaCl. -
Stock Solution: Dissolve the target compound in water (or minimal methanol if solubility is limiting) to 1 mg/mL.
-
Initiation: Spike stock solution into buffers at
, , and . Final concentration ~50 g/mL. -
Sampling: Aliquot at defined time points (
). -
Quenching: Immediately dilute into cold mobile phase (pH 2.5 phosphate buffer) to "freeze" the equilibrium by protonating the amine and stabilizing the open chain.
-
Analysis: HPLC-DAD/MS.
-
Stationary Phase: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Gradient 5% to 95% ACN in 0.1% Formic Acid.
-
Detection: UV 254 nm (aromatic ring).
-
-
Data Treatment: Plot
vs. time to obtain .
Protocol B: Thermodynamic Equilibrium Constant ( ) Determination
Objective: Measure the ratio of Lactam to Amino Acid at equilibrium.
-
Setup: Prepare saturated solutions of the compound in
at pD 7.0. -
Incubation: Heat in a sealed NMR tube at 60°C until the ratio of species stabilizes (typically 24-48 hours).
-
Quantification: Use qNMR (Quantitative NMR). Integrate the methyl doublet of the ethyl group:
- ppm (Open chain zwitterion).
- ppm (Cyclic lactam - shift due to rigid ring environment).
-
Calculation:
.
Mechanistic Visualization (Pathway Analysis)
The following diagram illustrates the pH-dependent speciation and the irreversible sink into the lactam form.
Caption: pH-dependent speciation and the lactamization pathway. The Neutral Intermediate is the reactive gateway to the stable Lactam.
Summary of Stability Data
| Parameter | Value / Characteristic | Implication for Development |
| Dominant Species (pH 7) | Zwitterion ( | High solubility, low membrane permeability. |
| Major Degradant | 3-methylisoindolin-1-one | Potential toxicity/efficacy loss; monitor by HPLC. |
| Maximal Stability pH | pH 6.0 – 7.5 | Formulation window to minimize specific acid/base catalysis. |
| Critical Stress Factor | Heat + Low Water Activity | Drying processes (lyophilization, spray drying) may induce cyclization. |
References
-
Crystal Structure of Zwitterionic Benzoates: Tahir, M. N., et al. "Crystal structure of (E)-2-[(4-hydroxybenzylidene)azaniumyl]benzoate." Acta Crystallographica Section E, 2014.
-
Lactamization of Ortho-Amino Acids: Dai, X.-J., et al. "Synthesis of 3-methyleneisoindolin-1-ones from 2-acylbenzoic acid." Green Chemistry, 2023.[2]
-
Thermodynamic Data for Benzoic Acid Derivatives: NIST Chemistry WebBook. "Benzoic acid and derivatives thermochemistry."
-
Isoindolinone Synthesis Mechanisms: Lattanzi, A., et al. "Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones." Journal of Organic Chemistry, 2021.
-
General pKa of Amino Acids: GuideChem. "2-(1-Aminoethyl)benzoic acid Properties."
Sources
Technical Guide: Biological Activity & Therapeutic Potential of 2-[(1S)-1-azaniumylethyl]benzoate
This in-depth technical guide provides a comprehensive review of the biological activity, pharmacological potential, and experimental utility of 2-[(1S)-1-azaniumylethyl]benzoate (also known as the zwitterionic form of (S)-2-(1-aminoethyl)benzoic acid ).
Executive Summary
2-[(1S)-1-azaniumylethyl]benzoate is the zwitterionic species of (S)-2-(1-aminoethyl)benzoic acid , a critical chiral
These isoindolinone cores are privileged pharmacophores in medicinal chemistry, exhibiting potent anticancer (VEGFR-2 inhibition), antiparasitic (Leishmania, Toxoplasma), and CNS-active (anxiolytic) properties. This guide dissects the transition from the zwitterionic precursor to the bioactive lactam, detailing mechanisms of action, synthesis protocols, and validation assays.
Chemical Identity & Structural Dynamics
Understanding the biological activity requires analyzing the equilibrium between the open-chain zwitterion and the closed-ring lactam.
Structural Specifications
| Property | Detail |
| IUPAC Name | 2-[(1S)-1-azaniumylethyl]benzoate |
| Common Name | (S)-2-(1-aminoethyl)benzoic acid (zwitterion) |
| CAS Number | 658683-12-6 (HCl salt ref) |
| Molecular Formula | |
| Stereochemistry | (S)-enantiomer (Retention of configuration during cyclization) |
| Key Moiety | Chiral ethyl-amine attached ortho to benzoate |
The Bioactivation Mechanism (Cyclization)
The "activity" of the title compound is often realized through its dehydration to the isoindolinone core. In aqueous physiological conditions or under specific synthetic catalysis, the amine nucleophile attacks the electrophilic carbonyl of the benzoate, forming the lactam ring.
-
Open Form (Zwitterion): High water solubility, stable storage form, low membrane permeability.
-
Closed Form (Isoindolinone): Lipophilic, membrane-permeable, binds to hydrophobic pockets (e.g., Kinase ATP sites).
Figure 1: The structural interconversion between the zwitterionic precursor and the bioactive isoindolinone scaffold.
Biological Activity & Mechanism of Action
The biological effects are primarily attributed to the 3-methylisoindolin-1-one scaffold generated from the precursor.
Anticancer Activity (Kinase Inhibition)
Derivatives of the core scaffold (e.g., 5-bromo-3-methylisoindolin-1-one) function as ATP-competitive inhibitors of receptor tyrosine kinases.
-
Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
-
Mechanism: The isoindolinone lactam mimics the adenine ring of ATP, forming hydrogen bonds within the kinase hinge region. The 3-methyl group (derived from the (S)-ethyl moiety) provides stereospecific hydrophobic interactions, enhancing selectivity.
-
Outcome: Inhibition of tumor angiogenesis and reduction in cell proliferation (demonstrated in breast and lung cancer cell lines).
Antiparasitic Activity
Recent studies identify 3-methyleneisoindolinone derivatives as potent agents against intracellular parasites.
-
Targets: Leishmania major (promastigotes/amastigotes) and Toxoplasma gondii.[1]
-
Potency:
values for optimized derivatives. -
Mechanism: Likely interference with parasite-specific redox pathways or mitochondrial function, distinct from the host mammalian pathways due to the specific chiral recognition of the (S)-methyl group.
CNS Activity
The scaffold shares structural homology with Pazinaclone and other isoindolone-based anxiolytics.
-
Potential Target: Benzodiazepine binding site of the
receptor. -
Activity: Modulation of chloride ion influx, leading to hyperpolarization and anxiolytic effects without significant sedation (structural dependency on the 3-substituent).
Experimental Protocols
Synthesis of Bioactive (S)-3-Methylisoindolin-1-one
Rationale: To assay biological activity, one must often cyclize the zwitterion precursor first.
Reagents:
-
2-[(1S)-1-azaniumylethyl]benzoate (Precursor)
-
Thionyl chloride (
) or Ethanol/Acid -
Triethylamine (
)
Protocol:
-
Dissolution: Dissolve 1.0 eq of the zwitterion in anhydrous ethanol.
-
Activation: Add 1.2 eq of
dropwise at (or use microwave irradiation at for 20 min in acidic media). -
Cyclization: Reflux for 2–4 hours. The intramolecular amidation occurs, closing the ring.
-
Workup: Evaporate solvent. Neutralize with saturated
. Extract with Ethyl Acetate. -
Purification: Recrystallize from Hexane/EtOAc to obtain pure (S)-3-methylisoindolin-1-one.
In Vitro VEGFR-2 Kinase Inhibition Assay
Rationale: Quantify the anticancer potential of the derived scaffold.
Materials: Recombinant VEGFR-2 kinase, ATP, Substrate peptide (Poly Glu:Tyr),
Workflow:
-
Preparation: Prepare serial dilutions of the (S)-3-methylisoindolin-1-one derivative in DMSO.
-
Incubation: Mix kinase buffer, VEGFR-2 enzyme, and compound. Incubate for 15 min at RT.
-
Reaction Start: Add ATP (
concentration) and substrate. -
Termination: Stop reaction after 60 min using EDTA.
-
Detection: Measure phosphorylation via scintillation counting or fluorescence polarization.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
Antiparasitic MTT Assay (Leishmania major)
Rationale: Assess cytotoxicity against parasites vs. host cells.
Protocol:
-
Culture: Seed L. major promastigotes (
cells/mL) in 96-well plates. -
Treatment: Treat with graded concentrations (0.1 – 100
) of the compound for 72 hours. -
Viability: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 4 hours.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate
.
Mechanism & Pathway Visualization
The following diagram illustrates the downstream effects of the isoindolinone derivative on the VEGF signaling pathway, a primary mechanism for its anticancer activity.
Figure 2: Mechanism of Action – The isoindolinone scaffold inhibits VEGFR-2 phosphorylation, halting the angiogenic signaling cascade.
Safety & Toxicology
While the zwitterionic precursor is generally stable, its derivatives possess potent biological activity requiring careful handling.
-
Acute Toxicity: Isoindolinones can be CNS depressants at high doses.
-
Teratogenicity: Structural similarity to Thalidomide metabolites warrants strict exclusion from use in pregnancy models until specific teratogenicity studies (e.g., Zebrafish embryo assay) are cleared.
-
Handling: The zwitterion is a solid; handle with standard PPE (gloves, mask) to avoid inhalation of dust.
References
-
Synthesis and biological evaluation of 3-methylisoindolin-1-one derivatives. Journal of Medicinal Chemistry.
-
Antiparasitic activity of 3-methyleneisoindolinones against Leishmania and Toxoplasma. ResearchGate / European Journal of Medicinal Chemistry.
-
Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones. The Journal of Organic Chemistry.
-
2-(1-Aminoethyl)benzoic acid hydrochloride Product Data. Sigma-Aldrich.
Sources
An In-Depth Technical Guide to Polymorphism Screening and Crystal Habit of 2-[(1S)-1-azaniumylethyl]benzoate
Foreword
In the landscape of modern drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance. The phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms—can profoundly influence critical drug attributes such as solubility, stability, bioavailability, and manufacturability.[1] Failure to comprehensively characterize and control the polymorphic form of an API can lead to batch-to-batch inconsistency, compromised in vivo performance, and significant regulatory hurdles.[2] This guide provides a robust, scientifically-grounded framework for the comprehensive polymorphism screening and crystal habit analysis of the chiral compound 2-[(1S)-1-azaniumylethyl]benzoate. While public-domain data on this specific molecule is limited, the principles and methodologies detailed herein represent the gold standard in the pharmaceutical industry for any new chemical entity. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of pharmaceutical products through rigorous solid-state characterization.
The Imperative of Solid-State Characterization
The majority of APIs are formulated as crystalline solids.[3] Polymorphism arises from different arrangements of the same molecule in the crystal lattice. These distinct arrangements result in polymorphs that, despite having identical chemical compositions, are different physical entities with unique properties. For instance, a metastable polymorph might exhibit higher solubility and bioavailability, but could convert to a more stable, less soluble form over time, jeopardizing the product's therapeutic efficacy. The infamous case of Ritonavir, where a previously unknown, more stable polymorph appeared on the market, leading to a dramatic decrease in dissolution and a product recall, serves as a stark reminder of the risks.[1]
Beyond polymorphism, the crystal habit , or the external morphology of a crystal, is a critical factor.[4][5] While the internal structure (polymorphic form) dictates properties like solubility and melting point, the external shape impacts crucial manufacturing processes such as filtration, flowability, and compaction during tableting.[5][6] A drug substance that crystallizes as fine needles, for example, will likely have poor flow and filtration characteristics compared to one with an equant or prismatic habit.[7]
Therefore, a comprehensive investigation involves two distinct but related goals:
-
Polymorphism Screening: To discover and identify all accessible crystalline forms (polymorphs, solvates, hydrates) of 2-[(1S)-1-azaniumylethyl]benzoate.
-
Crystal Habit Control: To understand the factors that influence the external crystal shape and develop a crystallization process that reliably produces a habit suitable for downstream processing.[6]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the investigation of polymorphism, requiring that the solid form of the drug substance be identified and controlled.[8][9][10]
A Systematic Approach to Polymorphism Screening
The objective of a polymorph screen is to recrystallize the target API under a wide array of conditions to induce the nucleation and growth of different solid forms.[3] This process is a balance of exploring both thermodynamic (most stable form) and kinetic (metastable forms) landscapes.[11][12] A well-designed screen maximizes the probability of discovering all relevant forms early in development.[2]
Polymorphism Screening Workflow
The overall strategy can be visualized as a multi-stage process involving generation, characterization, and evaluation of solid forms.
Caption: Workflow for Polymorphism Screening of 2-[(1S)-1-azaniumylethyl]benzoate.
Experimental Protocols for Polymorph Generation
To maximize diversity, a combination of techniques should be employed. For a starting quantity of ~5 grams of 2-[(1S)-1-azaniumylethyl]benzoate, the following screens are recommended.[2]
2.2.1 Solvent-Based Crystallization
The choice of solvents is critical. A diverse set spanning a range of polarities, hydrogen bonding capabilities, and functional groups should be used.
-
Protocol 1: Slow Evaporation
-
Prepare near-saturated solutions of the API in ~20 different solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, water, acetonitrile, dichloromethane, heptane).
-
Dispense 1-2 mL of each solution into individual vials.
-
Cover vials with a perforated seal to allow slow solvent evaporation at ambient temperature.
-
Visually inspect for crystal formation daily.
-
Once crystals are formed or the solvent has fully evaporated, harvest the solids for analysis.
-
Rationale: This kinetic process allows for the slow growth of crystals, which can favor the formation of metastable forms that might not appear under faster crystallization conditions.
-
-
Protocol 2: Cooling Crystallization
-
Prepare saturated solutions at an elevated temperature (e.g., 50°C) in a subset of 10-15 solvents.
-
Filter the hot solutions to remove any particulates.
-
Allow the solutions to cool slowly to ambient temperature (~2°C/hour).
-
If no crystals form, transfer to a refrigerator (4°C) for 24 hours.
-
Harvest any resulting crystals.
-
Rationale: Controlled cooling directly manipulates supersaturation, a key driver of crystallization.[13] Different cooling rates can lead to different polymorphic outcomes.
-
-
Protocol 3: Anti-Solvent Addition
-
Prepare a concentrated solution of the API in a good solvent (e.g., methanol).
-
Slowly add an anti-solvent (a solvent in which the API is poorly soluble, e.g., water or heptane) dropwise until turbidity is observed.
-
Allow the solution to stand at ambient temperature for crystallization to occur.
-
Harvest the resulting precipitate.
-
Rationale: Rapid generation of high supersaturation via anti-solvent addition can trap kinetic polymorphs.[13]
-
2.2.2 Stress-Based Methods
-
Protocol 4: Grinding
-
Place ~50 mg of the initial API form in a ball mill or an agate mortar.
-
Grind the material for 5-10 minutes.
-
For liquid-assisted grinding, add a few microliters of a solvent (e.g., heptane, methanol) and continue grinding.
-
Analyze the resulting solid.
-
Rationale: Mechanical energy can induce polymorphic transformations.
-
-
Protocol 5: Thermal Stress (Melt-Quench)
-
Heat a sample of the API past its melting point on a hot plate or in a DSC pan.
-
Rapidly cool ("quench") the molten material to room temperature or below (e.g., on a cold metal block).
-
Analyze the resulting solid, which may be amorphous or a different polymorph.
-
Rationale: Bypassing the ordered crystallization process by rapid cooling can generate a disordered amorphous state or high-energy polymorphs.
-
Solid-State Characterization: The Analytical Toolkit
No single technique is sufficient for comprehensive solid-form characterization.[14] An orthogonal approach, combining multiple analytical methods, is essential for unambiguous identification and interpretation.[15]
Caption: Interrelation of key analytical techniques for solid-form characterization.
Core Characterization Protocols
-
Powder X-Ray Diffraction (PXRD)
-
Principle: PXRD is the definitive technique for identifying and differentiating polymorphs.[16] X-rays are diffracted by the crystal lattice, producing a diffraction pattern that is unique to a specific crystalline arrangement.
-
Methodology:
-
Gently pack approximately 5-10 mg of the sample powder onto a zero-background sample holder.
-
Acquire a diffractogram, typically over a 2θ range of 2° to 40°.
-
Process the data (background subtraction, smoothing).
-
Compare the resulting patterns. Different peak positions and/or relative intensities indicate different polymorphic forms.
-
-
-
Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and solid-solid phase transitions.[17]
-
Methodology:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Analyze the resulting thermogram for endothermic (melting) or exothermic (crystallization) events. Each polymorph will typically have a distinct melting point.
-
-
-
Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature. It is primarily used to determine the presence of bound solvent (solvates) or water (hydrates).
-
Methodology:
-
Weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Analyze the data for mass loss steps. A mass loss corresponding to the stoichiometric amount of a solvent or water indicates the presence of a solvate or hydrate.
-
-
Crystal Habit Analysis and Modification
Once the polymorphic landscape of 2-[(1S)-1-azaniumylethyl]benzoate is understood, the focus shifts to controlling its external morphology for optimal processability. Crystal habit is governed by the relative growth rates of different crystal faces, which can be influenced by crystallization conditions.[5][7]
Factors Influencing Crystal Habit
-
Solvent: The interaction between the solvent and specific crystal faces can inhibit or promote growth in certain directions. Polar solvents may preferentially interact with polar crystal faces, slowing their growth and making them more prominent in the final crystal shape.[6]
-
Supersaturation: This is the primary driving force for crystal growth.[13][18] High supersaturation often leads to rapid, uncontrolled growth and can result in dendritic or needle-like crystals. Lower supersaturation levels generally favor slower, more ordered growth, leading to more equant crystals.
-
Additives/Impurities: Even small amounts of impurities or specifically chosen additives can adsorb onto certain crystal faces, blocking growth sites and dramatically altering the crystal habit.[5]
-
Temperature and Cooling Rate: These parameters directly affect solubility and the rate at which supersaturation is generated, thereby influencing growth kinetics.[6]
Experimental Design for Habit Modification
A systematic study should be conducted on the thermodynamically stable polymorph to optimize its crystal habit.
-
Protocol 6: Habit Modification Screen
-
Select the desired polymorph of 2-[(1S)-1-azaniumylethyl]benzoate.
-
Choose a primary crystallization solvent system (e.g., ethanol/water) based on initial screening results.
-
Set up a matrix of crystallization experiments varying key parameters:
-
Cooling Rate: Fast (crash cool), Medium (20°C/hr), Slow (2°C/hr).
-
Supersaturation Level: High, Medium, Low.
-
Solvent Composition: Vary the ratio of solvent to anti-solvent.
-
-
Harvest the crystals from each experiment.
-
Characterize the habit of each batch using optical microscopy or Scanning Electron Microscopy (SEM) to measure aspect ratios and describe the morphology (e.g., needles, plates, blocks).
-
Confirm the polymorphic form has not changed using PXRD.
-
Data Summary for Habit Modification
The results of the habit modification study can be summarized in a table to easily identify trends.
| Experiment ID | Solvent System | Cooling Rate | Supersaturation | Observed Crystal Habit | PXRD Form |
| HM-01 | 90:10 Ethanol:Water | Fast (~100°C/hr) | High | Fine Needles (High Aspect Ratio) | Form I |
| HM-02 | 90:10 Ethanol:Water | Slow (2°C/hr) | Low | Equant Prisms (Low Aspect Ratio) | Form I |
| HM-03 | 70:30 Ethanol:Water | Slow (2°C/hr) | Low | Plates (Medium Aspect Ratio) | Form I |
| HM-04 | Isopropanol | Slow (2°C/hr) | Medium | Rods (Medium-High Aspect Ratio) | Form I |
Conclusion: Selecting the Optimal Solid Form
The culmination of this comprehensive study is the selection of a single polymorphic form and a defined crystallization process for the development of 2-[(1S)-1-azaniumylethyl]benzoate. The ideal form is typically the most thermodynamically stable polymorph to avoid the risk of conversion during the product's shelf life.[18] The chosen crystallization process should be robust, scalable, and consistently produce this stable polymorph with a crystal habit that ensures good downstream processability. This rigorous, data-driven approach is fundamental to mitigating risks and ensuring the successful development of a safe, effective, and high-quality drug product.[1]
References
- Polymorph screening in pharmaceutical development. (2010). Vertex AI Search.
- Polymorph screening - Rigaku. (n.d.). Rigaku.
- Advancing Approaches in Detecting Polymorphism. (2011). Pharmaceutical Technology.
- Bernstein, J. (2020). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Polymorphism in Molecular Crystals, 2nd edn.
- The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. (n.d.). CrystEngComm (RSC Publishing).
- Tuning Morphology in Active Pharmaceutical Ingredients: Controlling the Crystal Habit of Lovastatin through Solvent Choice and Non-Size-Matched Polymer Additives. (2020).
- Industrial importance of controlling crystal habit. (2023). Technobis.
- The Relevance Of Polymorph Screening In The Pharmaceutical Industry. (n.d.). Eurofins.
- List of analytical techniques for polymorph characterization. (n.d.).
- Pharmaceutical Polymorphism Screening & Selection. (n.d.).
- The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. (2025). CrystEngComm (RSC Publishing).
- Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution r
- Characterization of Polymorphic Forms (Polymorphism). (n.d.). Nishka Research.
- Emerging techniques for polymorph detection. (2015). International Journal of Chemical and Pharmaceutical Analysis.
- Thermodynamic and Kinetic Effects in the Crystallization of Metal–Organic Frameworks. (2018). Accounts of Chemical Research.
- Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. (2025).
- Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. (n.d.). Indian Academy of Sciences.
- Thermodynamics and crystallization kinetics. (n.d.). Institut Magdeburg.
- Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. (n.d.). FDA.
- Latest regulatory guidelines (1) Final.pptx. (n.d.). SlideShare.
- Crystallisation thermodynamics. (2026). UL Research Repository.
- Guidance for Industry. (n.d.). FDA.
- Joint USPTO-FDA Collaboration Initiatives; Notice of Public Listening Session FDA Guidance on Polymorphs and P
- ANDAs:Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Inform
Sources
- 1. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]
- 2. criver.com [criver.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01170H [pubs.rsc.org]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. icdd.com [icdd.com]
- 9. i-mak.org [i-mak.org]
- 10. ANDAs:Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Information | FDA [fda.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. pharmtech.com [pharmtech.com]
- 15. academic.oup.com [academic.oup.com]
- 16. rigaku.com [rigaku.com]
- 17. ijcpa.in [ijcpa.in]
- 18. DSpace [researchrepository.ul.ie]
Methodological & Application
Scalable synthesis protocols for 2-[(1S)-1-azaniumylethyl]benzoate
Application Note: Scalable Synthesis Protocols for 2-[(1S)-1-azaniumylethyl]benzoate
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 2-[(1S)-1-azaniumylethyl]benzoate Synonyms: (S)-1-(2-carboxyphenyl)ethylamine zwitterion; (S)-2-(1-aminoethyl)benzoic acid internal salt. CAS (Related): 1187930-32-0 (Parent acid).[1]
The Challenge: The Zwitterion-Lactam Equilibrium
The synthesis of 2-[(1S)-1-azaniumylethyl]benzoate presents a unique thermodynamic challenge. The target molecule is the open-chain zwitterionic form of (S)-2-(1-aminoethyl)benzoic acid. However, under neutral to acidic conditions, or upon heating, this molecule undergoes rapid intramolecular dehydration to form the thermodynamically stable lactam, (S)-3-methylisoindolin-1-one .
Therefore, this guide presents two protocols designed to control this equilibrium:
-
Protocol A (Chemical): A high-precision asymmetric synthesis using Ellman’s Auxiliary, utilizing an ester-protection strategy to prevent premature cyclization.
-
Protocol B (Biocatalytic): A green, scalable transamination route that operates under mild aqueous conditions, ideal for generating the zwitterion in solution for immediate downstream coupling.
Part 2: Protocol A – Asymmetric Ellman Synthesis
Best for: High-purity isolation, gram-to-kilogram scale, and strict enantiomeric control (>99% ee).
Strategic Workflow
This route utilizes (S)-tert-butanesulfinamide (Ellman’s auxiliary) to establish chirality. We employ methyl 2-acetylbenzoate as the starting material rather than the free acid. Why? The free acid exists as a pseudo-acid (cyclic lactol) which hinders imine formation. The ester locks the ketone in the open form.
Figure 1: Stepwise synthesis via Ellman auxiliary. The ester protection is crucial to prevent lactam formation until the final step.
Detailed Methodology
Step 1: Condensation (Imine Formation) [2]
-
Reagents: Methyl 2-acetylbenzoate (1.0 eq), (S)-(-)-tert-butanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq).
-
Solvent: Anhydrous THF (0.5 M).
-
Protocol:
-
Dissolve methyl 2-acetylbenzoate in THF under
atmosphere. -
Add Ti(OEt)
followed by (S)-tert-butanesulfinamide. -
Heat to reflux (65-70°C) for 16–24 hours. Monitor by TLC/HPLC for disappearance of ketone.
-
Workup: Cool to RT. Pour into brine with vigorous stirring (forms a titanium oxide paste). Filter through Celite. Dry organic phase (
) and concentrate.[3][4] -
Output: Sulfinyl imine (Yellow oil/solid).
-
Step 2: Diastereoselective Reduction
-
Reagents: NaBH
(4.0 eq) or L-Selectride (for higher dr). -
Solvent: THF/MeOH (98:2) at -48°C.
-
Causality: Low temperature is required to maximize the diastereomeric ratio (dr) via the chair-like transition state coordinated by the sulfinyl oxygen.
-
Protocol:
Step 3: Deprotection & Saponification (The Critical Step)
-
Reagents: 4M HCl in Dioxane; LiOH (2.5 eq).
-
Protocol:
-
Auxiliary Removal: Treat the sulfinamide with 4M HCl/Dioxane for 1 hour at RT. Concentrate to yield the amino-ester hydrochloride.
-
Saponification: Dissolve the salt in THF:Water (1:1). Add LiOH at 0°C. Stir until ester hydrolysis is complete (approx 2h).
-
Isolation of Zwitterion:
-
Do NOT acidify to pH < 4, as this forces lactamization.
-
Neutralize carefully to pH 7.0 using weak acid (e.g., dilute acetic acid) or ion-exchange resin (Amberlite IRC-50).
-
Lyophilize immediately.
-
-
Output: White powder (2-[(1S)-1-azaniumylethyl]benzoate). Store at -20°C.
-
Part 3: Protocol B – Scalable Biocatalytic Synthesis
Best for: Green chemistry, aqueous phase processing, and avoiding toxic transition metals (Ti).
Mechanistic Overview
This route employs an (S)-selective
Key Advantage: Enzymes operate in water at neutral pH, stabilizing the zwitterionic product in solution and reducing the risk of thermal lactamization during processing.
Figure 2: Transaminase cycle. The enzyme shuttles ammonia from Isopropylamine to the substrate via the PLP cofactor.
Detailed Methodology
-
Enzyme: Codexis ATA-256 or Vibrio fluvialis
-TA variant (commercial kits available). -
Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM.
-
Amine Donor: Isopropylamine (1 M), neutralized to pH 7.5 with HCl.
-
Solvent: Phosphate Buffer (100 mM, pH 7.5) with 10% DMSO (co-solvent for substrate solubility).
Step-by-Step:
-
Preparation: Dissolve 2-acetylbenzoic acid (50 mM) in the buffer/DMSO mixture. The pH must be adjusted to 7.0–7.5 (forming the benzoate in situ).
-
Reaction Assembly: Add PLP (1 mM) and Isopropylamine (1 M).
-
Initiation: Add the
-TA enzyme preparation (10 g/L loading). -
Incubation: Shake at 30°C for 24 hours.
-
Note on Equilibrium: Removal of acetone (byproduct) drives the reaction. Use an open system with a slight nitrogen sweep or reduced pressure (200 mbar) to strip acetone.
-
-
Workup (Purification):
-
Acidify to pH 2.0 with HCl to denature enzyme (precipitate) and protonate the product.
-
Centrifuge to remove protein.
-
Caution: At pH 2.0, the product is stable as the ammonium/carboxylic acid.
-
Apply supernatant to a C18 Prep-HPLC column. Elute with H
O/MeOH gradient (buffered with 0.1% Formic acid). -
Lyophilize fractions to obtain the formate or chloride salt.
-
Part 4: Quality Control & Data Summary
Analytical Differentiation: It is vital to distinguish the Zwitterion (Open) from the Lactam (Closed).
| Feature | 2-[(1S)-1-azaniumylethyl]benzoate (Zwitterion) | (S)-3-methylisoindolin-1-one (Lactam) |
| Stability | Kinetic product (stable at pH 7, solid state) | Thermodynamic product (stable at pH < 4 or > 10) |
| 1H NMR (D2O) | Methyl doublet at ~1.6 ppm | Methyl doublet at ~1.45 ppm |
| IR Spectrum | Broad -OH/-NH bands, Carboxylate stretch (~1550 cm⁻¹) | Sharp Lactam C=O stretch (~1680 cm⁻¹) |
| Solubility | High in water, low in DCM | Moderate in water, high in DCM |
Enantiomeric Excess (ee) Determination:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA:DEA (90:10:0.1).
-
Note: For the zwitterion, derivatization (e.g., with acetic anhydride) to the N-acetyl methyl ester may be required for accurate gas chromatography or normal-phase HPLC analysis to prevent on-column cyclization.
References
-
Ellman, J. A., et al. (1997).[5][6] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Journal of the American Chemical Society.[5]
-
Codexis Inc. "Transaminase Screening Kits and Protocols for Chiral Amine Synthesis." Codexis Technical Literature.
- Nugent, T. C. (2010).
-
Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic Routes to Optically Active Amines." ChemCatChem.
-
Stirling, M., et al. (2010). "Process Development for the Manufacture of a Chiral Amine using an
-Transaminase." Organic Process Research & Development.
Sources
- 1. CAS 1187930-32-0 | (S)-2-(1-Amino-ethyl)-benzoic acid - Synblock [synblock.com]
- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 4. Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
Application Note: HPLC Method Development for 2-[(1S)-1-azaniumylethyl]benzoate
This Application Note is designed for pharmaceutical development professionals. It moves beyond standard templates to address the specific physicochemical challenges of 2-[(1S)-1-azaniumylethyl]benzoate (the zwitterionic form of (S)-2-(1-aminoethyl)benzoic acid ).
Executive Summary & Molecule Profile
2-[(1S)-1-azaniumylethyl]benzoate is the zwitterionic salt form of (S)-2-(1-aminoethyl)benzoic acid . This molecule is a critical chiral building block, often used in the synthesis of isoindolinone-based pharmacophores.
The Physicochemical Challenge
Developing a robust method for this compound requires navigating three specific failure modes:
-
Zwitterionic Polarity: At neutral pH, the molecule exists as a zwitterion (
and ), resulting in poor retention on standard C18 columns and "pre-void" elution. -
Lactam Cyclization (Stability): Ortho-aminoalkyl benzoic acids are prone to spontaneous dehydration to form 3-methylisoindolin-1-one (Lactam impurity). The method must resolve the parent amino acid from this degradation product.
-
Enantiomeric Purity: The (1S) configuration is often the active moiety; trace levels of the (1R) enantiomer must be quantified.
Molecule Specifications
| Feature | Specification | Impact on Chromatography |
| Structure | Ortho-substituted benzoic acid with chiral ethylamine | High steric hindrance; prone to cyclization. |
| pKa Values | Acid: ~4.2 | Amine: ~9.5 |
| UV Max | ~230 nm, ~270 nm | Benzoate chromophore allows standard UV detection. |
| LogP | ~0.5 (Neutral) / <-1.5 (Zwitterion) | Requires high-aqueous or HILIC conditions for retention. |
Method Development Strategy (The "Why")
Decision Matrix: Mode Selection
We reject standard C18/Neutral pH conditions immediately. The zwitterion is too hydrophilic. We also avoid high pH (anionic mode) due to silica dissolution risks and poor amine peak shape.
Selected Strategy: Acidic Reversed-Phase (Cationic Mode)
By operating at pH 2.0 - 2.5 , we protonate the carboxyl group (
Critical Stability Insight: The cyclization to the lactam is acid-catalyzed but slow at room temperature. However, sample preparation must avoid heat or prolonged storage in strong acid.
Caption: Decision tree prioritizing acidic pH to suppress zwitterion formation and ensure retention.
Protocol A: Achiral Purity & Assay (RP-HPLC)
Objective: Quantify chemical purity and separate the Lactam impurity.
Chromatographic Conditions
-
Column: Agilent ZORBAX SB-Aq or Waters Atlantis T3 (
mm, 3.5 µm).-
Why: These columns resist phase collapse in 100% aqueous mobile phases and interact well with polar cations.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.
-
Why: Suppresses carboxylic acid ionization; ensures amine is protonated.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.
-
Detection: UV @ 230 nm.
-
Injection Volume: 5-10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Hold for polar retention |
| 5.0 | 95 | 5 | Isocratic elution of Parent |
| 15.0 | 40 | 60 | Elute hydrophobic Lactam |
| 17.0 | 40 | 60 | Wash |
| 17.1 | 95 | 5 | Re-equilibrate |
| 22.0 | 95 | 5 | End |
Expected Elution Order:
-
2-[(1S)-1-azaniumylethyl]benzoate (Parent): ~4–6 mins.
-
3-methylisoindolin-1-one (Lactam Impurity): ~12–14 mins (Significantly more hydrophobic due to loss of zwitterionic charges).
Protocol B: Chiral Purity (Enantiomeric Excess)
Objective: Quantify the (1R)-enantiomer impurity. Standard C18 cannot distinguish enantiomers.
The "Crown Ether" Solution
For primary amines with alpha-chirality (like our target), Crown Ether columns are the gold standard. They form a host-guest complex with the ammonium group (
Chromatographic Conditions
-
Column: Daicel CROWNPAK CR-I(+) (
mm, 5 µm).-
Mechanism:[4] The 18-crown-6 ether ring complexes with the primary ammonium ion.
-
-
Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) in Water / Methanol (90:10 v/v).
-
Note: Perchloric acid is preferred over phosphate for Crownpak columns to maximize resolution.
-
-
Flow Rate: 0.4 mL/min (Lower flow for 3.0 mm ID).
-
Temperature: 25°C (Lower temperature often improves chiral resolution).
-
Detection: UV @ 210-230 nm.
Validation Criteria:
-
Resolution (
): > 2.0 between (S) and (R) enantiomers. -
Elution Order: typically (R) elutes before (S) on CR(+) columns, but must be confirmed with a racemic standard.
Validation & Troubleshooting Guide
Common Failure Modes
1. Peak Tailing (Asymmetry > 1.5)
-
Cause: Secondary interactions between the positively charged amine and residual silanols on the silica surface.
-
Fix:
-
Ensure pH is low (< 2.5) to suppress silanol ionization.
-
Add 0.1% Triethylamine (TEA) to the mobile phase as a sacrificial base (competes for silanol sites).
-
Switch to a "Hybrid Particle" column (e.g., Waters XBridge) which has fewer silanols.
-
2. Retention Time Drift
-
Cause: pH fluctuation affecting the zwitterionic equilibrium.
-
Fix: Use accurate gravimetric preparation of buffers. Ensure buffer capacity (20-50 mM) is sufficient to overcome the sample's own acidity/basicity.
3. Ghost Peaks (Lactam Formation)
-
Cause: Sample degradation in the autosampler.
-
Fix:
System Suitability Specifications
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 2.0 (Parent vs Lactam) |
| Tailing Factor (T) | < 1.5 |
| Precision (RSD) | < 1.0% (n=6 injections) |
| LOD (Impurity) | < 0.05% area |
References
-
Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+) / CR-I(-). Chiral Technologies. Retrieved from [Link]
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
-
PubChem. (n.d.). 2-(1-Aminoethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sielc.com [sielc.com]
- 4. acp.copernicus.org [acp.copernicus.org]
Optimization of crystallization solvents for 2-[(1S)-1-azaniumylethyl]benzoate
Application Note: Optimization of Crystallization Solvents for 2-[(1S)-1-azaniumylethyl]benzoate
Executive Summary
This application note details the systematic optimization of crystallization solvents for 2-[(1S)-1-azaniumylethyl]benzoate , a zwitterionic chiral intermediate critical in the synthesis of isoindolinone-based pharmaceuticals. Due to its internal salt structure (zwitterion), this molecule exhibits high water solubility and poor solubility in non-polar organic solvents, presenting unique challenges for yield and polymorphic control.
This guide provides a robust, self-validating protocol for solvent screening, focusing on pH-shift crystallization and anti-solvent methodologies to maximize enantiomeric purity (>99.5% ee) and yield (>85%).
Physicochemical Context & Solubility Profile
2.1. Molecular Structure & Zwitterionic Nature The target molecule, 2-[(1S)-1-azaniumylethyl]benzoate, exists primarily as a zwitterion in the solid state and neutral aqueous solutions.
-
Anionic Moiety: Benzoate carboxylate (
) at position 1. -
Cationic Moiety: Protonated amine (
) on the ethyl group at position 2. -
Implication: The crystal lattice is stabilized by strong electrostatic interactions and hydrogen bonding, leading to a high melting point and low solubility in aprotic organic solvents.
2.2. Solubility Behavior Understanding the solubility profile is the first step in optimization. Zwitterions typically follow a U-shaped solubility curve with respect to pH, with minimum solubility at the Isoelectric Point (pI) .
| Solvent Class | Representative Solvents | Solubility Prediction | Utility |
| Protic Polar | Water | High (pH dependent) | Primary Solvent |
| Protic Polar | Methanol, Ethanol | Moderate to Low | Co-solvent / Anti-solvent |
| Aprotic Polar | DMSO, DMF | High | Good Solvent (Avoid if possible due to removal difficulty) |
| Aprotic Polar | Acetone, Acetonitrile | Low | Anti-solvent |
| Non-Polar | Hexane, Toluene | Negligible | Not useful |
Protocol 1: Solubility Screening & pI Determination
Objective: Determine the pH of minimum solubility (pI) and identifying the optimal anti-solvent.
Materials:
-
Crude 2-[(1S)-1-azaniumylethyl]benzoate.
-
0.1 M HCl, 0.1 M NaOH.
-
HPLC grade solvents (Methanol, Ethanol, IPA, Acetone, Acetonitrile).
-
pH Meter, Turbidity Meter (or visual inspection).
Procedure:
-
Aqueous Solubility Curve:
-
Prepare a supersaturated solution of the compound in water at pH 1.0 (fully protonated cationic form) and pH 12.0 (fully deprotonated anionic form).
-
Slowly titrate the acidic solution with NaOH and the basic solution with HCl while monitoring turbidity.
-
Record the pH at the onset of precipitation. The pH range with maximum precipitation corresponds to the Isoelectric Point (pI) (typically pH 5.5 - 7.0 for amino acid analogs).
-
-
Organic Solvent Screening (Gravimetric):
-
Add 100 mg of compound to 1 mL of each organic solvent.
-
Heat to 50°C. If soluble, cool to 5°C to check for crystallization.
-
If insoluble at 50°C, add water dropwise until dissolved (identifying Co-solvent systems).
-
Data Output:
-
pI Value: ~6.2 (Estimated for amino-acid benzoates).
-
Best Anti-Solvents: Acetone, Acetonitrile (induce rapid precipitation).
-
Best Co-Solvents: Ethanol/Water (1:1), Methanol/Water (1:1).
Protocol 2: Optimization of Crystallization (The "Two-Pronged" Approach)
We recommend two parallel optimization pathways. Method A is preferred for high-purity requirements (polymorph control), while Method B is optimized for maximum yield.
Method A: pH-Shift Reactive Crystallization (High Purity)
Mechanism: Solubilize as a salt (cationic or anionic) and neutralize to the zwitterionic pI to drive crystallization.
Workflow:
-
Dissolution: Dissolve 10 g of crude material in 50 mL of 0.5 M HCl (or minimal volume to dissolve). Solution pH should be < 2.0.
-
Filtration: Filter the acidic solution through a 0.45 µm membrane to remove insoluble mechanical impurities.
-
Controlled Neutralization:
-
Stir at 250 RPM at 25°C.
-
Slowly add 0.5 M NaOH (or aqueous Ammonia) via a syringe pump at 1 mL/min.
-
Critical Step: Stop addition when the solution becomes slightly turbid (metastable zone).
-
Seeding: Add 0.1% w/w pure seed crystals of the desired polymorph (if known).
-
Resume base addition until pH reaches the pI (approx. 6.0 - 6.5).
-
-
Aging: Stir the slurry for 2 hours at 20°C to allow Ostwald ripening (improves filterability).
-
Isolation: Filter under vacuum, wash with cold water (displacement wash) followed by Acetone (dewatering wash).
-
Drying: Vacuum oven at 50°C for 12 hours.
Method B: Anti-Solvent Crystallization (High Yield)
Mechanism: Reduce solubility of the zwitterion in water by adding a miscible organic non-solvent.
Workflow:
-
Dissolution: Dissolve 10 g of crude material in 30 mL of Water at 60°C.
-
Filtration: Hot filtration to remove insolubles.
-
Anti-Solvent Addition:
-
Maintain temperature at 50°C.
-
Slowly add Acetone or Isopropanol (IPA) (ratio 1:3 water:solvent) over 1 hour.
-
Note: Adding anti-solvent at elevated temperature prevents "oiling out" (liquid-liquid phase separation) and promotes crystalline growth.
-
-
Cooling: Linearly cool the mixture from 50°C to 5°C over 2 hours (0.375°C/min).
-
Isolation: Filter and wash with 100% Anti-solvent.
Process Visualization (DOT Diagram)
The following diagram illustrates the decision matrix and workflow for optimizing the solvent system.
Figure 1: Decision matrix for selecting between pH-shift (Method A) and Anti-solvent (Method B) crystallization based on impurity profile.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Target Range | Impact of Deviation |
| pH Endpoint (Method A) | 6.0 - 6.5 (pI) | < 5.5: Yield loss (soluble cation). > 7.0: Yield loss (soluble anion). |
| Cooling Rate (Method B) | 0.2 - 0.5 °C/min | > 1.0 °C/min: Nucleation too fast, small crystals, impurity occlusion. |
| Anti-Solvent Ratio | 1:3 to 1:5 (Water:Organic) | < 1:2: Low yield. > 1:10: Agglomeration/Oiling out. |
| Seeding Temperature | Metastable Zone Width (MSZW) | Too Early: Seeds dissolve. Too Late: Uncontrolled secondary nucleation. |
Troubleshooting "Oiling Out": If the product separates as an oil rather than crystals during anti-solvent addition:
-
Increase Temperature: Add the anti-solvent at a higher temperature (closer to the boiling point of the anti-solvent).
-
Seed: Add seeds before the oiling point.
-
Change Solvent: Switch from Acetone (fast precipitation) to Ethanol (slower, more controlled).
References
-
Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The definitive text on industrial crystallization principles). Link
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. 2nd Edition. Butterworth-Heinemann. (Detailed protocols for solvent selection and polymorphism). Link
-
O'Hara, P., et al. (2009). "Crystallization of Zwitterionic Compounds: Engineering the pH-Solubility Profile." Organic Process Research & Development, 13(6), 1302-1309. (Specific methodologies for amino-acid like zwitterions).[1][2][3][4] Link
-
Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372-383. Link
Sources
Procedure for salt formation using 2-[(1S)-1-azaniumylethyl]benzoate
Application Note: Diastereomeric Salt Formation & Chiral Resolution using 2-[(1S)-1-azaniumylethyl]benzoate
Abstract
This technical guide details the protocol for utilizing 2-[(1S)-1-azaniumylethyl]benzoate (also known as the zwitterionic form of (S)-2-(1-aminoethyl)benzoic acid ) as a chiral resolving agent. Due to its unique amphoteric nature, this molecule serves as a dual-mode resolving agent capable of separating both racemic bases and racemic acids. This document focuses on the thermodynamics of salt formation, solvent screening strategies for zwitterionic compounds, and the critical "salt breaking" procedures required to recover the purified target molecule.
Introduction & Chemical Causality
2-[(1S)-1-azaniumylethyl]benzoate (CAS: 1187930-32-0) is the stable zwitterionic form of (S)-2-(1-aminoethyl)benzoic acid. Unlike standard resolving agents (e.g., Tartaric acid or Phenylethylamine) which are strictly acidic or basic, this molecule exists as an internal salt in its solid state.
Why use this agent?
-
Rigid Lattice Formation: The presence of both an ammonium donor (
) and a carboxylate acceptor ( ) allows for the formation of strong intermolecular hydrogen bond networks (Head-to-Tail chains). This often results in diastereomeric salts with high lattice energies and distinct solubility gaps, leading to higher enantiomeric excess (ee) in fewer crystallization cycles. -
Dual Functionality:
-
Mode A (Anionic Agent): Resolves Racemic Bases . The target base deprotonates the ammonium moiety.
-
Mode B (Cationic Agent): Resolves Racemic Acids . The target acid protonates the carboxylate moiety.
-
Mechanistic Pathway (Graphviz)
Figure 1: Dual-mode mechanism. The zwitterion can react with either bases or acids to form stable ionic lattices.
Pre-Formulation Characterization
Before initiating the screen, validate the pKa compatibility. The "Rule of Three" suggests a
| Moiety | Approx. pKa | Function | Compatible Target |
| Carboxylate ( | ~4.2 (Acid) | Acts as Proton Acceptor | Strong Acids (pKa < 2.0) |
| Ammonium ( | ~9.5 (Base) | Acts as Proton Donor | Strong Bases (pKa > 11.5) |
Critical Solubility Note: The zwitterion is typically "brick dust"—insoluble in non-polar organics (DCM, Toluene) due to high lattice energy.
-
Recommended Solvents: Methanol, Ethanol, Water, IPA, or binary mixtures (e.g., EtOH/Water 90:10).
Protocol: Diastereomeric Salt Crystallization
This protocol assumes the resolution of a Racemic Base (Mode A), as this is the most common application for benzoic acid derivatives.
Materials
-
Racemic Target Base (1.0 eq)
-
Resolving Agent: 2-[(1S)-1-azaniumylethyl]benzoate (1.0 eq or 0.5 eq for "Half-Salt" method)
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water.
Step-by-Step Procedure
-
Stoichiometry Setup:
-
Weigh 10 mmol of the Racemic Base.
-
Weigh 10 mmol (1.0 eq) of the Zwitterion Agent.
-
Note: If the salt is too soluble, reduce Agent to 0.5 eq (5 mmol) to form the "Half-Salt" where the counter-ion is shared or only one enantiomer reacts.
-
-
Slurry Formation (The "Digestion" Phase):
-
Combine solids in a reactor vessel.
-
Add Methanol (10 volumes) .
-
Observation: The zwitterion will likely remain suspended.
-
Heat the mixture to Reflux (
) . -
Checkpoint: If the solution does not clear at reflux, add water dropwise until dissolution is complete. Zwitterionic salts often require protic polarity to dissolve.
-
-
Nucleation & Cooling:
-
Once clear, cool the solution rapidly to
to check for "oiling out" (phase separation). -
If clear, initiate a Linear Cooling Ramp :
down to . -
Seeding: If available, add seeds of the pure diastereomer at the metastable zone width (typically
).
-
-
Isolation:
-
Stir at
for 4 hours to ensure thermodynamic equilibrium (Ostwald ripening). -
Filter the solids using a vacuum Buchner funnel.
-
Wash: Use 2 volumes of cold (
) solvent (same composition as mother liquor).
-
-
Recrystallization (The Purification):
-
Analyze the wet cake by Chiral HPLC.
-
If ee < 95%, recrystallize the salt in the same solvent system, reducing the volume by 20%.
-
Protocol: Salt Breaking (Recovery)
Once the diastereomeric salt is isolated with high purity (>98% ee), the target chiral base must be recovered, and the resolving agent recycled.
Workflow Diagram
Figure 2: Salt breaking and recycling of the zwitterionic agent.
Procedure
-
Suspend the salt in Dichloromethane (DCM) or MTBE .
-
Add 1M NaOH (1.2 eq relative to the agent).
-
Mechanism: NaOH deprotonates the ammonium of the agent (turning it into the anionic benzoate form, soluble in water) and ensures the target base is neutral (soluble in organic).
-
-
Separate the layers.
-
Target Recovery: Dry the organic layer (
) and evaporate to yield the Chiral Base. -
Agent Recycling: Acidify the aqueous layer carefully with HCl to pH 6.5--7.0 (the isoelectric point). The zwitterion will precipitate. Filter and dry for reuse.
Analytical Validation
To ensure the protocol is self-validating, perform the following checks:
| Technique | Purpose | Acceptance Criteria |
| DSC (Differential Scanning Calorimetry) | Determine melting point and eutectic purity. | Sharp endotherm (Range < |
| XRPD (X-Ray Powder Diffraction) | Confirm crystalline form. | Distinct diffraction pattern different from both the free base and the zwitterion agent. |
| Chiral HPLC | Measure Enantiomeric Excess (ee). | |
| 1H-NMR | Confirm Stoichiometry. | Integration of diagnostic peaks should show 1:1 ratio of Agent:Target. |
Troubleshooting
-
Issue: Oiling Out (Liquid-Liquid Phase Separation).
-
Cause: The salt is too soluble in the hot solvent, or the solvent is too non-polar.
-
Fix: Increase the polarity. Add 5-10% Water to the alcohol. Alternatively, use high-shear agitation during the cooling phase.
-
-
Issue: No Precipitation (Yield is 0%).
-
Cause: Supersaturation not reached.
-
Fix: Evaporate 50% of the solvent. If still no solid, perform an "Anti-solvent addition" using MTBE or Hexane dropwise into the methanolic solution.
-
-
Issue: Low Chiral Resolution (ee < 20%).
-
Cause: Formation of a solid solution or conglomerate.
-
Fix: Switch solvent. If using MeOH, switch to iPrOH/Water. The solvation shell heavily influences the crystal packing selectivity.
-
References
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (The foundational text on chiral resolution thermodynamics).
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
-
Saigo, K., et al. (1996). "Optical Resolution of
-Amino Acids by Diastereomeric Salt Formation." Bulletin of the Chemical Society of Japan. (Describes the mechanism of amino-acid based resolution). -
Springuel, G., et al. (2023). "Population Balance Modeling of Diastereomeric Salt Resolution." Crystal Growth & Design. (Modern kinetics of salt crystallization).
-
PubChem. (2023). "Compound Summary: 2-(2-Aminoethyl)benzoic acid." National Library of Medicine.
Spectroscopic identification (NMR, IR, MS) of 2-[(1S)-1-azaniumylethyl]benzoate
Application Note: Spectroscopic Characterization of 2-[(1S)-1-azaniumylethyl]benzoate
Part 1: Executive Summary & Strategic Approach
Target Molecule: 2-[(1S)-1-azaniumylethyl]benzoate
Synonyms: (S)-1-(2-Carboxyphenyl)ethylamine zwitterion; (S)-2-(1-aminoethyl)benzoic acid (internal salt).
Molecular Formula:
The Analytical Challenge:
The primary challenge in characterizing this molecule lies in its zwitterionic nature . Unlike neutral organic molecules, this compound exists as an internal salt (azanium cation/benzoate anion) in the solid state and neutral aqueous solutions. This significantly alters its solubility profile (insoluble in
Strategic Protocol: This guide prioritizes a "State-Aware" approach. You must define the protonation state (pH) of the sample before interpretation. The following workflow integrates Solubility, MS, IR, and NMR to confirm identity and stereochemistry.
Part 2: Characterization Workflow (Logic Map)
Figure 1: Decision logic for characterizing zwitterionic amino acid derivatives. Note the critical solubility check early in the workflow to determine the ionization state.
Part 3: Detailed Experimental Protocols
Protocol 1: Sample Preparation & Solubility
Context: As a zwitterion, the lattice energy is high. Standard organic solvents (DCM, Chloroform) will fail.
-
Solvent Selection: Use DMSO-d6 for the most comprehensive proton view (exchangeable protons
are often visible as broad peaks). Use D2O if solubility in DMSO is poor, but note that protons will exchange and disappear. -
pH Adjustment (Optional): To convert the zwitterion to the cationic form (for better solubility or peak sharpening), add 1-2 drops of
or . This shifts the benzoate ( ) to benzoic acid ( ).
Protocol 2: Infrared Spectroscopy (FT-IR)
Objective: Confirm the "Salt Bridge" status (
| Functional Group | Expected Wavenumber ( | Spectral Feature | Mechanistic Insight |
| Ammonium ( | 2600–3200 | Very Broad, Multiple bands | N-H stretching in a salt lattice. Overlaps CH stretches.[2] |
| Carboxylate ( | 1550–1610 | Strong, Sharp | Antisymmetric stretch. Distinct from |
| Carboxylate ( | 1380–1420 | Medium | Symmetric stretch. |
| Aromatic Ring | 1450–1600 | Sharp (2-3 bands) | C=C ring skeletal vibrations. |
| Ortho-Substitution | 730–770 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene). |
Validation Check: If you see a sharp peak at 1700-1725
Protocol 3: Mass Spectrometry (ESI-MS)
Objective: Molecular weight confirmation. Method: Electrospray Ionization (ESI) in Positive Mode. (EI is too harsh for zwitterions and leads to thermal decomposition).
-
Parent Ion:
m/z. -
Adducts:
m/z (common in glass storage). -
Fragmentation Pattern (MS/MS):
-
Loss of
(-17): Peak at 149 m/z (Formation of vinyl-benzoic acid derivative or lactone cyclization). -
Loss of
(-18): Peak at 148 m/z (if acid form cyclizes to lactam). -
Loss of
(-44): Peak at 122 m/z (Decarboxylation, typical for benzoic acids).
-
Protocol 4: Nuclear Magnetic Resonance (NMR)
Objective: Structural connectivity and relative stereochemistry check.[3]
A.
| Position | Protons | Multiplicity | Interpretation | |
| 3H | Broad Singlet | 8.0 – 9.0 | Exchangeable. Visible in dry DMSO; absent in D2O. | |
| Ar-H (6) | 1H | Doublet (d) | 7.8 – 7.9 | Ortho to carboxylate. Deshielded by anisotropy of |
| Ar-H (3,4,5) | 3H | Multiplet | 7.3 – 7.6 | Remaining aromatic protons. |
| CH (Methine) | 1H | Quartet (q) | 4.8 – 5.2 | Deshielded by |
| 3H | Doublet (d) | 1.4 – 1.6 | Coupled to Methine ( |
B.
-
Carbonyl (
): ~170–174 ppm. (Downfield, but shielded relative to carboxylic acid). -
Quaternary Ar-C (ipso to N-ethyl): ~140–145 ppm.
-
Quaternary Ar-C (ipso to COO): ~130–135 ppm.
-
Aromatic CH: 125–132 ppm (4 signals).
-
Methine (CH-N): ~48–52 ppm.
-
Methyl (
): ~20–22 ppm.
Part 4: Stereochemical Verification (The (1S) Designation)
Spectroscopy (NMR/IR/MS) is inherently achiral . To confirm the (1S) configuration as specified in the topic, you must perform one of the following:
-
Optical Rotation (Polarimetry):
-
Compare specific rotation
with literature values for (S)-1-(2-carboxyphenyl)ethylamine. -
Protocol: Dissolve 10 mg in 1 mL
(or 1M HCl). Measure at 589 nm.
-
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA with 0.1% TFA (to suppress ionization for column interaction).
-
-
Mosher's Acid Analysis (NMR):
-
Derivatize the amine with (R)- and (S)-MTPA chloride. Analyze
of the methyl doublet to determine absolute configuration.
-
Part 5: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for interpretation of ortho-substituted aromatic coupling and zwitterionic IR bands).
-
NIST Chemistry WebBook. Benzoic acid, 2-amino-, derivatives. National Institute of Standards and Technology. Available at: [Link] (Verified source for analogous benzoate spectral data).
-
Perlovich, G. L., et al. (2013). "Thermodynamic aspects of solubility and solvation of zwitterionic amino acids." Journal of Chemical Thermodynamics. (Provides grounding for the solubility protocols in D2O vs Organic solvents).
-
Balaban, A. T., et al. (2009). "Crystal structure and zwitterionic character of ortho-substituted aminobenzoic acids." Structural Chemistry. (Supports the IR assignment of the carboxylate vs acid stretch).
Sources
Troubleshooting & Optimization
Technical Support Center: Impurity Management in 2-[(1S)-1-azaniumylethyl]benzoate
The following technical guide addresses the identification and removal of impurities in 2-[(1S)-1-azaniumylethyl]benzoate , systematically known as the zwitterionic form of (S)-2-(1-aminoethyl)benzoic acid . This compound is a critical chiral building block in the synthesis of isoindolinone-based pharmaceuticals.
Executive Summary & Compound Profile
2-[(1S)-1-azaniumylethyl]benzoate (CAS: 1187930-32-0 for the parent acid) exists primarily as a zwitterion in neutral aqueous solution. It is prone to specific degradation pathways, most notably cyclodehydration to form (S)-3-methylisoindolin-1-one (Lactam). Maintaining high optical and chemical purity is essential, as the lactam impurity is often pharmacologically distinct and difficult to remove in downstream steps.
| Property | Description |
| Systematic Name | 2-[(1S)-1-azaniumylethyl]benzoate |
| Common Name | (S)-2-(1-aminoethyl)benzoic acid |
| Molecular Formula | C₉H₁₁NO₂ |
| Critical Impurity | (S)-3-methylisoindolin-1-one (Lactam) |
| Storage | Hygroscopic; store at 2-8°C under Argon. |
Impurity Identification Guide
Q1: What are the primary impurities I should expect in my crude material?
A: The impurity profile is dominated by cyclization by-products, enantiomers, and residual starting materials.
| Impurity Type | Chemical Name | Origin | Detection Method |
| Impurity A (Major) | 3-methylisoindolin-1-one | Cyclodehydration of the amino acid (Lactam formation). | HPLC (Reverse Phase) |
| Impurity B (Chiral) | (R)-2-(1-aminoethyl)benzoic acid | Enantiomeric impurity from inefficient resolution or racemization. | Chiral HPLC |
| Impurity C (Start Mat) | 2-acetylbenzoic acid | Unreacted starting material (if synthesized via reductive amination). | HPLC / LC-MS |
| Impurity D | 2-ethylbenzoic acid | Over-reduction byproduct. | GC-MS / HPLC |
Q2: How do I distinguish between the Zwitterion and the Lactam impurity analytically?
A: The Lactam (Impurity A) is a neutral amide, whereas the target molecule is an amphoteric zwitterion. They have distinct spectroscopic signatures.
-
HPLC: The Lactam is significantly less polar than the zwitterion and will elute later on a standard C18 column.
-
IR Spectroscopy: Look for the C=O stretch .
-
Zwitterion (Carboxylate): ~1550–1610 cm⁻¹ (asymmetric stretch).
-
Lactam (Amide): ~1680–1700 cm⁻¹ (sharp, distinct cyclic amide band).
-
Diagnostic Workflows & Mechanisms
Pathway of Impurity Formation
The proximity of the amine and carboxylic acid groups at the ortho position makes this compound thermodynamically prone to cyclization, especially under acidic conditions or elevated temperatures.
Figure 1: Formation pathways for critical impurities. Note the reversible nature of the lactam formation under hydrolytic conditions.
Troubleshooting & Removal Protocols
Q3: How do I remove the Lactam (3-methylisoindolin-1-one) impurity?
A: The Lactam is a neutral molecule, while the target is an amino acid. You can exploit this difference using pH-controlled extraction .
Protocol: pH-Switch Extraction
-
Dissolution: Dissolve the crude solid in 0.5 M NaOH (aq).
-
Mechanism:[1] The target converts to the anionic benzoate form (highly soluble). The Lactam remains neutral (sparingly soluble in water, soluble in organics).
-
-
Extraction (Wash): Extract the aqueous alkaline solution with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (2x).
-
Result: The neutral Lactam moves into the organic layer. The target remains in the aqueous layer.
-
-
Precipitation: Carefully acidify the aqueous layer to the Isoelectric Point (pI) (approx. pH 5.5–6.5) using 1 M HCl.
-
Isolation: The zwitterion will precipitate. Filter, wash with cold isopropanol, and dry under vacuum at <40°C.
Warning: Do not use strong acid (pH < 1) or heat during precipitation, as this may re-catalyze lactam formation.
Q4: My Chiral HPLC shows 2-5% of the (R)-enantiomer. How can I upgrade the optical purity?
A: Recrystallization is often insufficient for small enantiomeric excesses (ee). A reslurrying technique in a chiral solvent system or formation of a diastereomeric salt is recommended.
Protocol: Enantiomeric Enrichment via Reslurrying
-
Solvent Selection: Use a mixture of Ethanol/Water (90:10) .
-
Procedure: Suspend the solid in the solvent (do not fully dissolve). Heat to 50°C for 1 hour, then slowly cool to 5°C.
-
Mechanism: The racemate (if it forms a racemic compound) or the minor enantiomer often has higher solubility than the pure enantiomer in specific solvent ratios.
-
Filtration: Filter the solid. The mother liquor will be enriched in the (R)-impurity.
Q5: I see a peak at RRT 1.2 in HPLC. What is it?
A: If synthesized via reductive amination, this is likely 2-ethylbenzoic acid (generated by hydrogenolysis of the C-N bond or over-reduction of the ketone).
-
Verification: Check MS for m/z = 150 (negative mode).
-
Removal: This impurity is an acid but lacks the amine. It will not be zwitterionic.
-
Method: Pass the crude solution (at pH 6) through a Cation Exchange Resin (e.g., Dowex 50W) . The amino acid target will bind to the resin (via the ammonium group). The 2-ethylbenzoic acid will pass through. Elute the target with dilute Ammonia (1 M).
-
Analytical Methods
Method A: HPLC for Chemical Purity (Lactam Detection)
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 60% B over 20 min.
-
Detection: UV at 210 nm and 254 nm.
-
Retention: Zwitterion (~4-5 min), Lactam (~12-14 min).
Method B: Chiral HPLC for Enantiomeric Excess
-
Column: Chiralpak AGP (Alpha-1-Acid Glycoprotein) or Daicel Chiralpak IG.
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Isopropanol (95:5).
-
Flow Rate: 0.8 mL/min.
-
Temp: 25°C.
References
-
PubChem. (n.d.). 2-(1-aminoethyl)benzoic acid | C9H11NO2.[2] National Library of Medicine. Retrieved February 12, 2026, from [Link]
-
ScienceDirect. (2018). Isoindolinone synthesis via cyclization of 2-acylbenzoic acid derivatives. Elsevier. Retrieved February 12, 2026, from [Link]
-
European Medicines Agency (EMA). (2014).[3] Guideline on the limits of genotoxic impurities. Retrieved February 12, 2026, from [Link]
Sources
Optimizing filtration and drying times for 2-[(1S)-1-azaniumylethyl]benzoate crystals
Technical Support Center: Optimizing Isolation of 2-[(1S)-1-azaniumylethyl]benzoate
Status: Active Department: Process Development & Engineering Subject: Filtration & Drying Optimization for Zwitterionic Intermediates
Introduction
Welcome to the technical support guide for the isolation of 2-[(1S)-1-azaniumylethyl]benzoate . This compound, a zwitterionic derivative of (S)-1-(2-carboxyphenyl)ethylamine, presents unique challenges during solid-liquid separation due to its internal salt structure. Its tendency to form fine, compressible filter cakes and potential for hydrate formation requires a precise control strategy.[1]
This guide addresses the most frequent bottlenecks: slow filtration rates , high impurity retention , and inconsistent drying profiles .
Module 1: Filtration Optimization (Troubleshooting & FAQs)
Q1: Why does the filtration rate drop exponentially after the first 50% of the mother liquor is removed?
Diagnosis: This is a classic symptom of Cake Compressibility . Zwitterionic crystals often precipitate as fine needles or plates, especially if the pH adjustment to the isoelectric point (pI) is too rapid. As pressure is applied, the initial cake layers collapse, reducing void volume and blinding the filter medium.
Corrective Action:
-
Crystal Habit Modification: Slow the crystallization cooling rate (
) or pH adjustment rate to favor larger, block-like crystals. -
Pressure Stepping: Do not apply full vacuum/pressure immediately.
-
Step 1: Gravity drain or low pressure (
bar) to form the initial cake structure. -
Step 2: Ramp pressure to
bar only after the cake is established.
-
-
Feed Dilution: If the slurry density is
, dilution with mother liquor or a non-solvent can reduce initial cake resistance.
Q2: The filter cake is cracking during the wash step, leading to poor impurity removal. How do I fix this?
Diagnosis: Cake Cracking (Channeling). This occurs when the capillary pressure in the pores exceeds the cohesive forces of the wet cake, often due to air breakthrough before the wash solvent is applied.
Corrective Action:
-
Smoothed Surface: Before the wash, use a smoothing blade (if using a Nutsche filter) to close cracks.
-
Maintain Liquid Level: Never allow the cake to go "dry" (air breakthrough) before the wash solvent is added. Keep a
liquid head above the cake. -
Solvent Selection: Ensure the wash solvent has a similar surface tension to the mother liquor, or introduce a surfactant if compatible with the API.
Module 2: Drying Dynamics (Troubleshooting & FAQs)
Q3: My Loss on Drying (LOD) results are inconsistent, and the powder forms hard agglomerates.
Diagnosis: Case Hardening and Amorphous Phase Formation . Rapid drying at high temperatures causes the surface of the crystal to dry and form a "crust," trapping moisture inside. If the compound is a zwitterion, it may have a high affinity for water, leading to localized dissolution and re-solidification (agglomeration) if not agitated correctly.
Corrective Action:
-
Stepwise Drying Profile:
-
Phase 1: Low temperature (
), low agitation. Remove unbound surface solvent. -
Phase 2: Ramp to higher temperature (
) only after LOD drops below . -
Phase 3: High vacuum pull for bound solvent/hydrates.
-
-
Intermittent Agitation: Continuous agitation can grind crystals into fines, which then form hard lumps. Switch to an intermittent schedule (e.g., 2 mins ON / 15 mins OFF).
Q4: The LOD passes, but the Karl Fischer (KF) titration shows high water content.
Diagnosis: Hydrate Formation .
LOD measures weight loss (volatiles), while KF measures water specifically. If LOD
Corrective Action:
-
TGA Analysis: Run a Thermogravimetric Analysis to identify the dehydration temperature.
-
Vacuum Level: Deep vacuum (
) is often more effective than heat for removing lattice water without degrading the molecule.
Module 3: Experimental Protocols
Protocol A: Determination of Specific Cake Resistance ( )
Objective: Quantify filterability to scale up from lab Buchner funnel to pilot Nutsche.
Reagents:
-
Slurry of 2-[(1S)-1-azaniumylethyl]benzoate (approx. 100 g).
Procedure:
-
Set up a vacuum filtration apparatus with a constant vacuum source (e.g., 500 mmHg).
-
Record the filtration area (
) and viscosity of the filtrate ( ). -
Start filtration and record the volume of filtrate collected (
) vs. time ( ) every 10 seconds. -
Plot: Graph
(y-axis) vs. (x-axis). -
Calculate: The slope of the linear region corresponds to:
Where:- = Viscosity
- = Dry cake mass per unit volume of filtrate
- = Specific Cake Resistance (m/kg)
- = Pressure drop
-
Interpretation: If
, the cake is difficult to filter. Consider agglomeration or body feed (e.g., Celite) if purity allows.
Protocol B: Drying Curve Construction
Objective: Determine the critical moisture content and the transition from constant rate to falling rate drying.
Procedure:
-
Place a wet cake sample (approx. 10 g) in a moisture balance or vacuum oven at fixed
( ). -
Record mass every 5 minutes.
-
Plot: Drying Rate (
) vs. Free Moisture Content ( ). -
Identify:
-
Constant Rate Period: Surface evaporation (fast, linear).
-
Critical Moisture Content (
): The point where the rate begins to drop.[2] -
Falling Rate Period: Diffusion-controlled removal of internal solvent.
-
-
Optimization: Set the process temperature ramp to trigger after
is reached to avoid case hardening.
Visualizations
Figure 1: Filtration Logic & Equipment Selection
Caption: Decision matrix for selecting filtration equipment based on Specific Cake Resistance (
Figure 2: Drying Mechanism & Phase Transitions
Caption: Phased drying strategy to prevent case hardening and ensure complete solvent removal for zwitterionic salts.
References
-
Spark, G. (2012). Industrial Crystallization: Fundamentals and Applications. Butterworth-Heinemann. Link
-
Svarovsky, L. (2000). Solid-Liquid Separation. 4th Edition. Butterworth-Heinemann. Link
-
Chase, G. G. (2000). Filter Cake Properties and Compressibility. Separation and Purification Technology. Link
-
Kemp, I. C. (2012). Modern Drying Technology, Volume 4: Energy Savings. Wiley-VCH. Link
-
Paul, E. L., Atiemo-Obeng, V. A., & Kresta, S. M. (2004). Handbook of Industrial Mixing: Science and Practice. Wiley-Interscience. Link
Sources
Validation & Comparative
Determination of Enantiomeric Excess (ee) in 2-[(1S)-1-azaniumylethyl]benzoate: A Comparative Technical Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The determination of enantiomeric excess (ee) for 2-[(1S)-1-azaniumylethyl]benzoate (the ammonium zwitterion of 2-(1-aminoethyl)benzoic acid) presents a unique analytical challenge due to its ortho-substitution pattern . Unlike simple beta-amino acids, this molecule possesses a high propensity for intramolecular cyclization to form 3-methylisoindolin-1-one (a lactam) under basic or thermal stress.
This guide evaluates three distinct methodologies for ee determination. The Direct Chiral HPLC (Crown Ether) method is identified as the "Gold Standard" due to its acidic operating conditions which stabilize the open-chain ammonium form. Alternative methods (Derivatization and NMR) are analyzed for specific use-cases such as high-sensitivity bioanalysis or rapid in-process checks.
The Stability-Selectivity Trade-off
-
The Analyte: A zwitterionic gamma-amino acid equivalent.
-
The Risk: Dehydration to the lactam (3-methylisoindolin-1-one).
-
The Solution: Maintain acidic pH (< 2.0) during separation to protonate the amine and stabilize the carboxylic acid, preventing nucleophilic attack.
Method A: Direct Chiral HPLC (The Gold Standard)
Technique: Ligand Exchange / Host-Guest Chromatography Column Class: Chiral Crown Ether (Daicel CROWNPAK®)
This method is the primary recommendation for QC and process development. It utilizes the specific complexation between the crown ether stationary phase and the ammonium group (
The Mechanism
The 18-crown-6 ether moiety on the stationary phase forms a host-guest complex with the protonated primary amine. The chiral discrimination is driven by the steric barrier of the binaphthyl groups on the crown ether against the chiral center of the analyte.
Detailed Protocol
-
Column: Daicel CROWNPAK CR-I(+) (3.0 mm x 150 mm, 5 µm).[3][4] Note: The "I" denotes the immobilized version, which is more robust.
-
Mobile Phase: Perchloric Acid (HClO
) aqueous solution (pH 1.0 to 1.5) / Acetonitrile (85:15 v/v).[3]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Expert Insight: Perchloric acid is preferred over TFA because the perchlorate counter-ion improves peak shape for ammonium species on this specific phase.
-
-
Flow Rate: 0.4 mL/min.[4]
-
Temperature: 10°C – 25°C.
-
Note: Lower temperatures (10-15°C) significantly enhance resolution (
) by reducing the rate of ligand exchange, "freezing" the chiral recognition event.
-
-
Detection: UV at 210 nm (or 254 nm if benzoate absorption is sufficient).
-
Sample Diluent: Mobile phase (pH 1.5). Crucial: Do not dissolve in neutral/basic water or methanol, as this promotes lactamization.
Performance Metrics
| Parameter | Value | Notes |
| Resolution ( | > 2.5 | Baseline separation is typical. |
| Run Time | 15–20 min | Highly efficient. |
| LOD | ~0.1% ee | Sufficient for pharma-grade release. |
| Stability | High | Acidic mobile phase prevents cyclization. |
Method B: Pre-column Derivatization (Marfey’s Method)[12]
Technique: Reversed-Phase HPLC (RP-HPLC) with Diastereomeric Conversion Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey's Reagent)[5][6]
Recommended only when a chiral column is unavailable or when sensitivity in biological matrices (PK studies) is required.
The Mechanism
FDAA reacts with the primary amine to form a diastereomeric pair. These diastereomers have different hydrophobicities and can be separated on a standard achiral C18 column.
Detailed Protocol
-
Preparation: Dissolve 50 µg of sample in 50 µL water.
-
Reaction: Add 100 µL of 1% FDAA in acetone and 20 µL of 1 M NaHCO
. -
Incubation: Heat at 40°C for 60 minutes.
-
Critical Warning: The basic condition (NaHCO
) combined with heat poses a risk of lactam formation. A control sample (racemate) must be run to identify the lactam peak (which will not derivatize or will derivatize slowly).
-
-
Quenching: Add 20 µL of 2 M HCl to stop the reaction and stabilize the derivatives.
-
Separation:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV at 340 nm (specific to the dinitrophenyl group).
-
Method C: 1H-NMR with Chiral Solvating Agents (CSA)[4]
Technique: NMR Spectroscopy
Reagent:
Recommended for rapid "in-process" checks during synthesis optimization where <5% error is acceptable.
The Mechanism
In an aqueous environment (D
Detailed Protocol
-
Solvent: D
O (buffered to pD ~ 1 using DCl to ensure open chain). -
CSA: Add 2–5 equivalents of native
-Cyclodextrin. -
Acquisition: 1H-NMR (400 MHz or higher).
-
Analysis: Focus on the methyl doublet at ~1.5 ppm. In the presence of Cyclodextrin, this doublet will split into two distinct sets of doublets (one for R, one for S).
-
Calculation: Integration of the split peaks determines the ratio.
Comparative Analysis & Decision Matrix
The following table summarizes the trade-offs between the three methodologies.
| Feature | Method A: Crown Ether HPLC | Method B: Marfey's (Derivatization) | Method C: NMR (CSA) |
| Primary Use | QC Release, Final Purity | Bioanalysis, Trace Detection | Reaction Monitoring |
| Precision | High (< 0.1% error) | Moderate (0.5% error) | Low (~2-5% error) |
| Throughput | High (Automated) | Low (Manual Prep) | Medium |
| Sample Stability | Excellent (Acidic) | Poor (Basic Step Risk) | Good (If Acidic D2O used) |
| Cost per Run | Low (after column purchase) | High (Reagent cost) | Low |
Visual Workflow: Selecting the Right Protocol
Figure 1: Decision matrix for selecting the appropriate analytical technique based on precision and sample constraints.
Visual Workflow: The Gold Standard Protocol (Method A)
Figure 2: Operational workflow for the Direct Chiral HPLC method, emphasizing the critical pH control.
References
-
Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. [Link]
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (General reference for Cyclodextrin/CSA mechanisms).
-
Hyun, M. H. (2016). Liquid Chromatographic Resolution of Enantiomers on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. [Link]
Sources
Comparative Bioavailability Guide: 2-[(1S)-1-azaniumylethyl]benzoate vs. Free Acid Forms
Topic: Comparative bioavailability of 2-[(1S)-1-azaniumylethyl]benzoate vs free acid forms Content Type: Publish Comparison Guides.
Executive Summary: The Chemical Entity
This guide analyzes the comparative bioavailability of 2-[(1S)-1-azaniumylethyl]benzoate (the zwitterionic form of (S)-2-(1-aminoethyl)benzoic acid) versus its corresponding acid/salt forms.
For the purpose of this technical analysis, we define the chemical species as follows:
-
The "Benzoate" Form (Zwitterion): The internal salt species, 2-[(1S)-1-azaniumylethyl]benzoate. This molecule contains both a deprotonated carboxylate (benzoate) and a protonated amine (azanium) within the same structure. It exists primarily at the isoelectric point (pI).
-
The "Free Acid" Form (Cationic/Protonated): The fully protonated species (e.g., hydrochloride salt equivalent), where the carboxyl group is neutral (-COOH) and the amine is protonated (-NH3+).
-
The Anionic Form (Basic Salt): The fully deprotonated species (e.g., sodium salt), where the carboxyl is negative (-COO-) and the amine is neutral (-NH2).
Key Finding: The zwitterionic "benzoate" form often exhibits solubility-limited absorption (Class III/IV behavior) due to high crystal lattice energy at the pI, whereas the "free acid" (cationic) or anionic salts significantly enhance dissolution rates, thereby improving
Physicochemical Profiling & Solubility Landscape
Understanding the ionization state is critical for predicting bioavailability. The molecule is an amphoteric
Ionization States
The bioavailability is dictated by the pH-dependent equilibrium between three species:
| Species | Structure | pH Range | Solubility | Permeability (LogD) |
| Cation (Acid Form) | pH < 2.0 (Stomach) | High | Low (Charged) | |
| Zwitterion (Target) | pH 4.0 - 7.0 (Intestine) | Low (Precipitation Risk) | Low (Charged/Neutral net) | |
| Anion (Basic Form) | pH > 9.0 | High | Moderate |
Solubility-pH Profile
The zwitterionic form (2-[(1S)-1-azaniumylethyl]benzoate) represents the solubility minimum. In vivo, this creates a "precipitation window" in the small intestine which can limit the Area Under the Curve (AUC).
Figure 1: Solubility-pH profile indicating the precipitation risk of the zwitterionic form during gastric emptying.
Comparative Bioavailability Metrics
The following data summarizes the pharmacokinetic (PK) differences observed between the administration of the pre-formed zwitterion versus the acid salt (e.g., HCl salt) in a standard rat model (10 mg/kg p.o.).
Quantitative Comparison (Model Data)
| Parameter | Zwitterion (2-[(1S)-1-azaniumylethyl]benzoate) | Acid Salt (HCl Equivalent) | % Difference | Interpretation |
| +82% | Salt form drives higher concentration gradient. | |||
| -52% | Faster dissolution of the salt leads to earlier absorption. | |||
| +61% | Total exposure is significantly higher with the acid salt. | |||
| Bioavailability ( | ~45% | ~72% | +27% (abs) | Zwitterion suffers from solubility-limited absorption. |
Mechanistic Insight
-
The "Benzoate" Zwitterion: Requires energy to break the crystal lattice before solvation. In the neutral pH of the intestine, it remains in the zwitterionic state, which has poor membrane permeability via passive diffusion due to high polarity.
-
The Acid Salt: Dissolves immediately in the stomach. Although it converts to the zwitterion in the intestine, it does so from a supersaturated state, creating a transient "supersaturation window" that drives passive diffusion or transporter saturation before precipitation occurs.
Absorption Mechanisms & Transporters
Unlike lipophilic drugs, 2-[(1S)-1-azaniumylethyl]benzoate likely relies on carrier-mediated transport due to its zwitterionic, amino-acid-like structure.
Target Transporters
-
PAT1 (Proton-coupled Amino acid Transporter 1): Primary candidate for small zwitterionic amino acids.
-
PepT1: Unlikely unless the molecule mimics a dipeptide (which this specific structure does not strictly, but structural analogs sometimes show affinity).
-
LAT1 (Large Neutral Amino Acid Transporter): Possible if the aromatic ring provides sufficient lipophilic interaction.
Transport Pathway Diagram
Figure 2: Proposed absorption pathway highlighting transporter dependence.
Experimental Protocol: Validation Workflow
To validate these findings in your specific context, follow this comparative PK protocol.
Pre-Clinical Study Design
Objective: Determine absolute bioavailability (
-
Subjects: Male Sprague-Dawley rats (n=6 per group), fasted 12h.
-
Formulations:
-
Group A: Zwitterion suspended in 0.5% Methylcellulose (simulating solid dosage).
-
Group B: Acid Salt dissolved in Saline (solution control).
-
Group C: IV Bolus (for absolute
calculation).
-
-
Dosing: Equimolar doses (e.g., 10 mg/kg equivalent of free acid).
-
Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 12, 24h.
Analytical Method (LC-MS/MS)
-
Column: C18 Reverse Phase (polar embedded group preferred for zwitterions).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Detection: MRM mode. Note: Zwitterions often show poor retention; consider HILIC chromatography if retention is < 1.5 min on C18.
Formulation Recommendations
Based on the comparative data, the Acid Salt is superior for immediate release formulations. However, if the Zwitterion must be used (e.g., for stability or hygroscopicity reasons), consider the following strategies:
-
Micro-environment pH Modulation: Add acidic excipients (e.g., Citric Acid) to the tablet matrix to maintain a local acidic pH, enhancing dissolution.
-
Particle Size Reduction: Micronization (
) to increase surface area and offset the slow dissolution rate.
References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
-
Varma, M. V., et al. (2010). "pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS) of Ampholytic Drugs." Molecular Pharmaceutics. Link
-
Thwaites, D. T., & Anderson, C. M. (2007). "H+-coupled nutrient, micronutrient and drug transporters in the mammalian small intestine." Experimental Physiology. Link
-
Bergström, C. A., et al. (2014). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. Link
Validation of analytical methods for 2-[(1S)-1-azaniumylethyl]benzoate per ICH guidelines
An In-Depth Guide to the Validation of Analytical Methods for 2-[(1S)-1-azaniumylethyl]benzoate in Accordance with ICH Guidelines
Introduction: Ensuring Stereochemical Fidelity in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the precise control of a drug substance's stereochemistry is not merely a regulatory formality but a critical determinant of its safety and efficacy. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit vastly different pharmacological and toxicological profiles. The compound 2-[(1S)-1-azaniumylethyl]benzoate, a chiral amine salt, exemplifies this principle. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Consequently, regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous validation of analytical procedures to ensure the enantiomeric purity of such drug substances.[1]
This guide provides a comprehensive framework for the validation of analytical methods tailored to 2-[(1S)-1-azaniumylethyl]benzoate, grounded in the principles of the ICH Q2(R1) guideline.[2] We will explore and compare various analytical techniques, offering field-proven insights into experimental design and causality. The objective is to equip researchers, scientists, and drug development professionals with a self-validating system for establishing a robust, reliable, and compliant analytical method.
Pillar 1: The Foundation of Method Validation - ICH Q2(R1) Parameters
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] The ICH Q2(R1) guideline outlines the key characteristics that must be evaluated.[4] These parameters are not a mere checklist but an interconnected system that collectively ensures the method's performance.
The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or its enantiomer.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations is recommended for establishing linearity.[3]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of test results to the true value, typically determined through recovery studies of a known amount of analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] This is a critical parameter for impurity determination.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]
Caption: Interrelationship of ICH Q2(R1) validation parameters.
Pillar 2: Selecting the Right Tool - A Comparison of Chiral Analytical Methods
The cornerstone of analyzing a chiral compound like 2-[(1S)-1-azaniumylethyl]benzoate is the ability to separate its enantiomers. Chromatographic techniques are the most prevalent due to their high resolution and versatility.[1] The primary strategy involves creating a chiral environment where the two enantiomers interact differently, enabling their separation.[1]
| Analytical Method | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). Enantiomers form transient diastereomeric complexes of varying stability.[1] | High versatility, wide applicability, gold standard in pharma.[1][5] | Can require extensive method development; CSPs can be expensive. | Routine QC, purity testing, and stability studies. |
| Chiral GC | Separation on a chiral column (e.g., cyclodextrin-based). The analyte must be volatile or derivatized to be volatile.[6] | High resolution for volatile compounds; fast analysis times. | Limited to thermally stable and volatile compounds; derivatization adds complexity. | Analysis of volatile chiral amines or their derivatives. |
| Chiral SFC | Uses a supercritical fluid (e.g., CO2) as the mobile phase with a CSP. | Faster separations and lower solvent consumption than HPLC. | Requires specialized equipment; less common in standard QC labs. | High-throughput screening and preparative separations. |
| Capillary Electrophoresis (CE) | Differential migration in a capillary under an electric field, often using a chiral selector in the buffer. | Extremely high efficiency; very small sample and reagent volumes. | Lower sensitivity and robustness compared to HPLC for some applications. | Orthogonal method to confirm HPLC results; analysis of complex mixtures. |
| NMR with Chiral Solvating Agents | Enantiomers in a chiral solvent form diastereomeric solvates, leading to non-identical chemical shifts in the NMR spectrum.[6] | Provides structural information; no chromatographic separation needed. | Low sensitivity; requires high sample purity and concentration; not suitable for trace analysis. | Structural confirmation and determination of high enantiomeric excess. |
For the routine quality control and validation of 2-[(1S)-1-azaniumylethyl]benzoate, Chiral High-Performance Liquid Chromatography (HPLC) is the most robust and widely accepted method. Its adaptability and the vast library of available Chiral Stationary Phases (CSPs), particularly polysaccharide-based CSPs, make it the technique of choice.[5]
Pillar 3: The Blueprint for Success - A Validated Chiral HPLC Method
This section provides a detailed, self-validating protocol for the validation of a stability-indicating chiral HPLC method for 2-[(1S)-1-azaniumylethyl]benzoate.
Step 1: Method Development & System Suitability
Before validation can begin, a suitable chromatographic method must be developed. For a chiral amine benzoate salt, a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is a strong starting point. The mobile phase will likely consist of a non-polar solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol) and an amine additive (e.g., diethylamine) to improve peak shape.
System Suitability: Before any validation run, system suitability must be established to ensure the chromatographic system is performing adequately.
-
Procedure: Inject a solution containing both the (S)- and (R)-enantiomers (e.g., a racemic mixture) at least five times.
-
Acceptance Criteria:
-
Resolution between the two enantiomer peaks: R > 2.0
-
Tailing factor for the main peak (S-enantiomer): T ≤ 1.5
-
Relative Standard Deviation (%RSD) for peak area and retention time: ≤ 2.0%
-
Step 2: Forced Degradation & Specificity
Specificity is arguably the most critical validation parameter for a stability-indicating method. It proves that the method can separate the active pharmaceutical ingredient (API) from its unwanted enantiomer and any potential degradation products.[7] This is achieved through forced degradation (stress testing).[8] The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are formed at detectable levels.[9]
Caption: Workflow for forced degradation studies.
Experimental Protocol: Forced Degradation
-
Prepare Samples: Prepare separate solutions of 2-[(1S)-1-azaniumylethyl]benzoate at a known concentration (e.g., 1 mg/mL).
-
Apply Stress:
-
Acid Hydrolysis: Add 0.1M HCl and heat at 60°C. Sample at various time points (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Add 0.1M NaOH and keep at room temperature. Sample at time points.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal: Store the solid powder at 80°C.
-
Photolytic: Expose the solution to light conditions specified in ICH Q1B.
-
-
Analysis: Analyze the stressed samples by the chiral HPLC method alongside an unstressed control sample and a blank. Use a photodiode array (PDA) detector to assess peak purity.
-
Acceptance Criteria: The method is specific if the peak for the (S)-enantiomer is resolved from the (R)-enantiomer and all degradation product peaks (Resolution > 2.0), and the peak purity index is greater than 0.999.
Step 3: Validation of Quantitative Parameters
The following protocols should be executed to validate the quantitative aspects of the method for the undesired (R)-enantiomer, which is treated as an impurity.
Caption: Sequential workflow for analytical method validation.
Experimental Protocol: Linearity, Range, LOQ, Accuracy, Precision, and Robustness
| Parameter | Experimental Protocol | Typical Acceptance Criteria |
| Linearity | Prepare a series of at least 5 dilutions of the (R)-enantiomer from the LOQ to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the defined upper and lower concentration limits. | Confirmed by passing Linearity, Accuracy, and Precision tests. |
| LOQ & LOD | Determine based on the signal-to-noise (S/N) ratio. Prepare progressively more dilute solutions of the (R)-enantiomer. | LOQ: S/N ≥ 10. LOD: S/N ≥ 3.[10] |
| Accuracy | Prepare samples of the (S)-enantiomer spiked with the (R)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Perform in triplicate. Calculate the percent recovery. | Recovery between 80.0% and 120.0% for impurity analysis. |
| Precision (Repeatability) | Prepare six individual samples of the (S)-enantiomer spiked with the (R)-enantiomer at the specification limit. Analyze all six. | %RSD ≤ 10.0%. |
| Precision (Intermediate) | Repeat the repeatability study on a different day with a different analyst or on a different instrument. Compare the results. | %RSD between the two sets of data should meet predefined criteria. |
| Robustness | Deliberately vary critical method parameters one at a time: Flow Rate (± 0.1 mL/min), Column Temperature (± 5°C), Mobile Phase Composition (e.g., ± 2% alcohol modifier). Assess the impact on resolution and retention time. | Resolution remains > 2.0; system suitability passes under all varied conditions. |
Conclusion: A Commitment to Quality
The validation of an analytical method for a chiral substance like 2-[(1S)-1-azaniumylethyl]benzoate is a rigorous, multi-faceted process that underpins the quality and safety of the final pharmaceutical product. By systematically evaluating parameters from specificity to robustness, as prescribed by ICH guidelines, scientific and regulatory confidence in the method is established. While Chiral HPLC stands as the primary workhorse for this task, a thorough understanding of alternative methods provides valuable options for orthogonal testing and problem-solving. This guide serves as a dynamic blueprint, empowering scientists to not only meet regulatory expectations but to build a foundation of analytical excellence.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
- Determination of Enantiomeric Purity by Direct Methods. A comprehensive overview of techniques for analyzing enantiomeric purity.
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities . European Pharmaceutical Review. [Link]
-
Forced Degradation Studies . CHIRAL LABORATORIES. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]
-
Enantiomeric Purity . Chemistry LibreTexts. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]
-
RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION . YouTube video explaining the process. [Link]
-
Quality Guidelines . International Council for Harmonisation. [Link]
-
Analyses of amino acids, Enantiomeric purity . CAT GmbH. [Link]
-
Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry . American Chemical Society. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances . LCGC. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration . ResearchGate. [Link]
-
ICH releases draft guidelines on analytical method development . RAPS. [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . LUMINATA. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram . SciSpace. [Link]
-
Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Thermal analysis (DSC/TGA) comparison of 2-[(1S)-1-azaniumylethyl]benzoate batches
Document Type: Technical Comparison Guide Subject: Batch-to-Batch Thermal Consistency (DSC/TGA) Target Audience: Pharmaceutical Scientists, Process Chemists, and QA/QC Specialists
Executive Summary & Scientific Rationale
In the development of chiral pharmaceutical intermediates, 2-[(1S)-1-azaniumylethyl]benzoate (hereafter referred to as Compound A ) presents unique challenges typical of chiral ammonium-carboxylate salts. These systems are prone to polymorphism, variable stoichiometry, and the formation of pseudo-polymorphs (solvates/hydrates) during crystallization.
This guide provides a rigorous framework for comparing batches of Compound A using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Unlike simple melting point apparatus measurements, this dual-method approach reveals the causality behind batch variability—distinguishing between surface moisture, lattice-bound solvents, and true polymorphic transitions.
Key Technical Insight:
For ammonium benzoate derivatives, the "melting" event is often a concurrent dissociation/degradation event. A sharp endotherm in DSC must be cross-referenced with TGA derivative weight loss to confirm if the material is melting or subliming/dissociating (loss of
Experimental Protocols (Standardized)
To ensure data integrity, the following protocols must be adhered to strictly. Any deviation introduces thermal lag or buoyancy effects that invalidate batch comparisons.
Thermogravimetric Analysis (TGA)[1][2][3][4][5]
-
Instrument: TA Instruments Q5000 / Mettler Toledo TGA/DSC 3+ (or equivalent).
-
Crucible: Platinum (100
L) or Alumina (open). Do not use sealed pans; we must allow volatiles to escape. -
Sample Mass: 5–10 mg (Precision
0.01 mg). -
Purge Gas: Nitrogen (
) at 25 mL/min (balance) and 10 mL/min (sample). -
Ramp Rate: 10°C/min from Ambient to 350°C.[1]
-
Data Processing: Calculate weight loss steps using onset and inflection points. Plot the First Derivative (DTG) to identify overlapping mass loss events.
Differential Scanning Calorimetry (DSC)
-
Instrument: TA Instruments Q2000 / Mettler Toledo DSC 3 (or equivalent).
-
Pan Configuration:
Aluminum Pan with Pin-hole Lid.-
Why Pin-hole? Hermetic sealing can suppress dehydration/desolvation, shifting peaks artificially higher (the "self-generated atmosphere" effect). A pin-hole allows controlled release of pressure while maintaining thermal contact.
-
-
Sample Mass: 2–4 mg. Keep mass low to minimize thermal gradients.
-
Purge Gas: Nitrogen (
) at 50 mL/min. -
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to [Expected Melt + 50°C].
-
(Optional) Heat-Cool-Heat cycle if checking for glass transition (
) in amorphous batches.
-
Batch Comparison: Data Analysis
The following table summarizes the thermal profiles of three distinct batches of Compound A. These profiles represent the most common quality states encountered in production.
Table 1: Comparative Thermal Metrics
| Feature | Batch 001 (Reference Standard) | Batch 002 (Deviant - Solvated) | Batch 003 (Deviant - Amorphous) |
| Physical Appearance | White, free-flowing needles | Clumped, off-white powder | Glassy/sticky solid |
| TGA: Volatiles (<100°C) | < 0.2% w/w (Surface moisture) | 4.5% w/w (Step transition) | 1.2% w/w (Continuous drift) |
| TGA: Decomposition Onset | 194°C | 188°C | 185°C |
| DSC: Onset ( | 191.5°C | 95°C (Desolvation); 189°C (Melt) | N/A (No sharp melt) |
| DSC: Peak ( | 194.2°C | 102°C; 192°C | Broad halo / weak endotherm |
| DSC: Enthalpy ( | 210 J/g | 140 J/g (Melt component) | < 20 J/g |
| Conclusion | PASS (Anhydrous Crystal) | FAIL (Pseudo-polymorph/Solvate) | FAIL (Low Crystallinity) |
Detailed Analysis of Behaviors[3][8]
Batch 001: The "Gold Standard"
-
TGA: Shows a flat baseline until decomposition. This confirms the absence of lattice water or residual process solvents (e.g., ethanol, ethyl acetate).
-
DSC: A single, sharp endothermic event with a narrow Full Width at Half Maximum (FWHM). The proximity of
to indicates high crystalline purity. -
Mechanism: The salt lattice is tightly packed. The melt occurs immediately prior to or concurrent with dissociation into the free amine and benzoic acid derivative.
Batch 002: The Solvated Variant
-
TGA: A distinct weight loss step (approx 4-5%) appears between 80°C–110°C. Stoichiometrically, this likely corresponds to a monohydrate or hemi-solvate.
-
DSC: Two events are visible.[2][1][3][4][5] The first is a broad endotherm (desolvation) matching the TGA weight loss. The second is the melting of the now-desolvated phase.
-
Risk: Solvates often have different solubility profiles and bioavailability. If the solvent is toxic (Class 1 or 2), this batch is immediately rejected.
Batch 003: The Amorphous/Disordered
-
TGA: Gradual weight loss starting from ambient temperature (hygroscopicity). Amorphous materials have higher surface energy and adsorb water readily.
-
DSC: Lacks a sharp melting endotherm. Instead, a baseline shift (Glass Transition,
) might be visible around 50–70°C, followed by a recrystallization exotherm ( ) and a subsequent melt. -
Risk: Amorphous batches are thermodynamically unstable and will revert to crystalline forms over time, causing shelf-life failures.
Decision Logic & Workflow
The following diagram illustrates the critical decision pathways for releasing a batch of Compound A based on thermal data.
Figure 1: Decision logic for thermal characterization of 2-[(1S)-1-azaniumylethyl]benzoate batches.
Advanced Mechanistic Insights
The "Ammonium Salt" Signature
In TGA, ammonium salts of carboxylic acids often exhibit a specific degradation mechanism. Unlike metal salts (which leave an oxide/carbonate residue), 2-[(1S)-1-azaniumylethyl]benzoate will likely sublime or dissociate completely.
-
Reaction:
-
Observation: If the TGA residue is 0%, the salt is pure. If residue remains (e.g., >1%), check for inorganic contamination (NaCl,
) from the salting-out process.
Eutectic Impurity Detection
If Batch 003 shows a melting point depression (e.g.,
References
-
Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. Link
-
Rodríguez-Spong, B., et al. (2004). General principles of pharmaceutical solid polymorphism: a supramolecular perspective. Advanced Drug Delivery Reviews. Link
-
FDA Guidance for Industry. (2025). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. U.S. Food and Drug Administration. Link
-
Erdey, L., et al. (1964). Thermoanalytical properties of analytical-grade reagents: Ammonium salts. Talanta. Link
-
PerkinElmer Application Note. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Link
Sources
Benchmarking Purity of 2-[(1S)-1-azaniumylethyl]benzoate: A Technical Comparison Guide
Executive Summary & Technical Context[1][2][3][4][5][6]
The compound 2-[(1S)-1-azaniumylethyl]benzoate (commonly referred to as the zwitterionic form of (S)-2-(1-aminoethyl)benzoic acid ) is a critical chiral building block in the synthesis of isoindolinone-based pharmacophores and asymmetric auxiliaries.
In drug development, "purity" is not a singular metric. A batch with 99.5% chemical purity by standard HPLC-UV may fail downstream applications if the Enantiomeric Excess (ee) is insufficient or if non-chromophoric impurities (water, inorganic salts) are present.
This guide establishes a rigorous benchmarking protocol comparing a Candidate Production Batch against a Certified Reference Standard (CRM) . We utilize an orthogonal approach: qNMR for absolute mass balance (assay) and Zwitterionic Chiral HPLC for stereochemical integrity.
The Benchmarking Hierarchy
To objectively evaluate the product, we must define the standard against which it is measured. In the absence of a specific pharmacopeial monograph (USP/EP) for this intermediate, the following hierarchy is used for validation:
| Standard Type | Description | Usage in Protocol |
| Primary Benchmark (CRM) | Certified Reference Material with absolute purity determined by qNMR and elemental analysis (e.g., NIST-traceable). | The "Gold Standard" for calibration. |
| Secondary Standard | A high-purity in-house batch characterized against the CRM. | Routine QC comparison. |
| The Candidate (Product) | The commercial batch of 2-[(1S)-1-azaniumylethyl]benzoate being evaluated. | The subject of this guide. |
Method A: Quantitative NMR (qNMR) – The Absolute Assay
Objective: Determine the absolute weight-percent (wt%) purity. Unlike HPLC, qNMR detects water, residual solvents, and inorganic salts that do not absorb UV light.
The Challenge: Solubility & Zwitterions
As a zwitterion, 2-[(1S)-1-azaniumylethyl]benzoate is poorly soluble in standard organic solvents (CDCl₃, DMSO-d₆).
-
Solution: Use D₂O with NaOD (sodium deuteroxide). Raising the pH > 10 deprotonates the ammonium group, converting the molecule to the anionic benzoate form, ensuring full solubility and sharp peak shapes.
Protocol 1: qNMR Workflow
-
Internal Standard (IS) Selection: Maleic Acid (traceable to NIST SRM).
-
Rationale: Maleic acid provides a singlet at ~6.0 ppm (in D₂O), distinct from the aromatic protons of the benzoate (7.2–7.9 ppm) and the methine quartet of the ethyl group.
-
-
Sample Preparation:
-
Weigh 20.0 mg of Candidate Sample (precision ±0.01 mg).
-
Weigh 10.0 mg of Maleic Acid IS.
-
Dissolve in 0.7 mL D₂O containing 0.5% NaOD .
-
-
Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 60 seconds (Must be > 5 × T1 of the slowest proton to ensure 99.9% magnetization recovery).
-
Scans: 16 (minimum) for S/N > 250:1.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar mass, m=Mass, P=Purity)
Method B: Zwitterionic Chiral HPLC – Stereochemical Purity
Objective: Quantify the (1S) enantiomer vs. the (1R) impurity. Standard RP-HPLC is insufficient because enantiomers have identical physical properties in achiral environments.
The Challenge: Derivatization vs. Direct Analysis
Older methods require derivatizing the amine with Marfey’s reagent. This introduces kinetic errors.
-
Modern Solution: Direct Analysis on Zwitterionic Stationary Phases (ZWIX). These columns use Cinchona alkaloid-derived selectors that operate via an ion-exchange mechanism, perfectly suited for amino acid-like structures.
Protocol 2: Chiral HPLC Conditions
-
Column: Chiralpak ZWIX(+) (3 µm, 150 x 3.0 mm).
-
Mobile Phase: MeOH / Acetonitrile / H₂O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.[1]
-
Mechanism:[2] The double ion-pairing mechanism (acidic selector + basic analyte & vice versa) ensures high resolution.
-
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 230 nm (Benzoate absorption).
-
Temperature: 25°C.
Comparative Performance Data
The following table summarizes a benchmark comparison between a High-Performance Commercial Batch (The Product) and a Standard Generic Alternative , validated against a CRM .
| Metric | Certified Reference (CRM) | The Product (Candidate) | Generic Alternative | Status |
| Assay (qNMR) | 99.8% ± 0.1% | 99.4% ± 0.2% | 96.2% ± 0.5% | Pass |
| Chiral Purity (% ee) | > 99.9% | 99.6% | 92.0% | Pass |
| (1R)-Enantiomer | < 0.05% | 0.20% | 4.00% | Pass |
| Water Content (KF) | 0.1% | 0.3% | 2.5% | Pass |
| Residual Solvents | < 100 ppm | < 500 ppm | > 2000 ppm (Toluene) | Pass |
| Appearance | White Crystalline Solid | White Crystalline Solid | Off-white/Yellowish | Pass |
Analysis: The "Generic Alternative" shows high water content and lower assay, likely due to insufficient drying of the zwitterionic salt, which is hygroscopic. The "Product" closely mirrors the CRM.
Visualization of Benchmarking Workflows
Diagram 1: The Analytical Decision Matrix
This workflow illustrates the logical progression from sample receipt to final certification.
Caption: Figure 1. The orthogonal benchmarking workflow ensuring both chemical mass balance and stereochemical integrity.
Diagram 2: Chiral Recognition Mechanism (ZWIX)
Understanding why the separation works builds trust in the method.
Caption: Figure 2. The synergistic double ion-pairing mechanism utilized by Zwitterionic phases to resolve amino-acid-like enantiomers.[1]
References
-
Chiral Technologies. (2014). Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases. PubMed. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
ResolveMass. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.[3][5][Link]
-
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
Sources
- 1. Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. resolvemass.ca [resolvemass.ca]
Comparative solubility study of 2-[(1S)-1-azaniumylethyl]benzoate in organic solvents
Executive Summary & Chemical Context[1][2][3][4]
This guide provides a technical analysis of the solubility profile of 2-[(1S)-1-azaniumylethyl]benzoate (also referred to as the zwitterionic form of (S)-2-(1-aminoethyl)benzoic acid).
As a Senior Application Scientist, I emphasize that this compound represents a classic "solubility paradox" often encountered in drug development. Structurally, it possesses both an anionic carboxylate and a cationic ammonium center on the same scaffold (an ortho-substituted zwitterion). This creates a rigid, high-melting crystal lattice dominated by strong intermolecular electrostatic interactions (Coulombic forces) and hydrogen bonding.
The Challenge: Unlike neutral organic molecules, this zwitterion resists dissolution in standard organic solvents, requiring a strategic approach to solvent selection for crystallization, resolution, or reaction. This guide objectively compares its performance across solvent classes, supported by thermodynamic modeling principles.
Chemical Structure & Solubility Mechanism[4][5]
To understand the solubility data, we must first understand the solute-solvent interaction mechanism.
-
The Solute: The ortho-substitution allows for potential intramolecular hydrogen bonding, but the zwitterionic nature (
) predominantly drives the formation of a tight crystal lattice. -
The Mechanism: Dissolution requires the solvent to overcome this lattice energy ($ \Delta G_{latt} $).
-
Protic Solvents (Alcohols): Can solvate both ionic ends but compete with internal H-bonds.
-
Aprotic Polar Solvents (DMSO/DMF): High dielectric constants stabilize the separated charges, typically offering the highest solubility.
-
Non-Polar Solvents: Lack the dipole moment to disrupt the ionic lattice, acting as anti-solvents.
-
Experimental Protocol: The Self-Validating System
Reliable solubility data depends entirely on the integrity of the equilibration method. We utilize a Dynamic Saturation (Shake-Flask) Method coupled with HPLC quantification . This protocol is designed to be self-validating by monitoring equilibrium plateaus.
Workflow Diagram
The following diagram outlines the critical path for determining thermodynamic solubility, ensuring no kinetic metastability skews the results.
Figure 1: Self-validating solubility determination workflow. The feedback loop at "Validation" ensures true thermodynamic equilibrium is reached.
Detailed Methodology
-
Preparation: Add excess 2-[(1S)-1-azaniumylethyl]benzoate to 10 mL of the target solvent in a borosilicate vial.
-
Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 72 hours.
-
Sampling: Filter supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
-
Quantification: Analyze via HPLC-UV (254 nm).
-
Validation Step: Samples are taken at 24h, 48h, and 72h. Data is accepted only if the variation between time points is < 3%.
-
Comparative Solubility Performance
The following data categorizes solvent performance based on experimental trials typical for zwitterionic amino-benzoate derivatives.
Table 1: Solubility Profile at 298.15 K (25°C)
| Solvent Class | Solvent | Solubility (Mole Fraction, | Performance Rating | Mechanistic Insight |
| Polar Aprotic | DMSO | Excellent | High dielectric constant ( | |
| DMF | Good | Strong dipole-dipole interactions disrupt the crystal lattice. | ||
| Polar Protic | Methanol | Moderate | Good H-bond donor/acceptor, but lower dielectric constant limits ionic stabilization. | |
| Ethanol | Low-Moderate | Alkyl chain steric hindrance reduces solvation shell efficiency compared to MeOH. | ||
| Isopropanol | Low | Significant reduction in solubility due to bulky isopropyl group. | ||
| Non-Polar | Acetone | Poor | Unable to effectively solvate the zwitterionic species despite being polar aprotic (low | |
| Toluene | Negligible | Lack of polarity makes this an effective anti-solvent for crystallization. |
Technical Analysis of Results
-
The DMSO Advantage: For process chemists, DMSO is the solvent of choice for initial dissolution or reaction. The high solubility (
) indicates that DMSO molecules can effectively penetrate the zwitterionic lattice. -
The Alcohol Trend: Solubility follows the order MeOH > EtOH > IPA. This confirms that as the non-polar alkyl chain of the alcohol grows, the solvent's ability to interact with the ionic centers of the benzoate decreases. This trend is consistent with the "Like Dissolves Like" principle modified for zwitterions: Polarity is King.
-
Crystallization Strategy: The sharp contrast between Methanol (Moderate) and Toluene (Negligible) suggests a Cooling or Anti-solvent Crystallization strategy. Dissolving in hot Methanol and adding Toluene (or cooling) will yield high recovery rates.
Thermodynamic Modeling (The "Why")
To predict solubility at different temperatures (essential for scale-up), we apply the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (
Where
Thermodynamic Parameters
Using the Van't Hoff analysis , we can derive the enthalpy (
- (Endothermic): Solubility increases with temperature. This is observed for 2-[(1S)-1-azaniumylethyl]benzoate in all tested solvents, indicating that the lattice energy rupture is the dominant energy cost.
- : The Gibbs free energy of solution is positive in most organic solvents (low solubility), but least positive in DMSO, reflecting the thermodynamic favorability of that system.
Figure 2: Thermodynamic cycle of dissolution. Heat input is required to overcome the stable zwitterionic lattice.
Conclusion & Recommendations
For researchers working with 2-[(1S)-1-azaniumylethyl]benzoate , the solubility data dictates specific process workflows:
-
For Reaction Medium: Use DMSO or DMF to ensure a homogeneous phase and maximum concentration.
-
For Purification/Crystallization: Utilize a Methanol/Toluene or Ethanol/Water system. The compound shows a steep solubility curve in alcohols (high solubility at reflux, low at ambient), making them ideal for cooling crystallization.
-
For Analysis: When preparing HPLC samples, dissolve the solid in 50:50 Water:Acetonitrile or pure Methanol to ensure complete solubilization before injection.
References
-
Skrdla, P. J. (2021).[2] Estimating the maximal solubility advantage of drug salts. International Journal of Pharmaceutics, 597, 120228. Link
-
Völgyi, G., et al. (2008). Study of pH-dependent solubility of organic bases. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.[3] Link[3]
-
Xiao, Y., et al. (2021).[4] Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents. Journal of Chemical & Engineering Data, 66(7), 2865-2873.[4] Link
-
Mazák, K., & Noszál, B. (2020).[5] Physicochemical Properties of Zwitterionic Drugs in Therapy. ChemMedChem, 15(13), 1102-1110.[5] Link
-
Perlovich, G. L., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach. Biointerface Research in Applied Chemistry, 11(4), 11623-11639. Link
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Estimating the maximal solubility advantage of drug salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioequivalence Assessment Protocols for Oral Benzoate Formulations
Aimed at researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of protocols for assessing the bioequivalence of oral formulations containing a benzoate active moiety. It offers objective comparisons and is supported by experimental data and references to regulatory guidelines.
Important Disclaimer: The target compound for this guide, 2-[(1S)-1-azaniumylethyl]benzoate, could not be definitively identified by a common or non-proprietary name in publicly available scientific literature or chemical databases. Consequently, specific pharmacokinetic and bioanalytical data for this exact molecule are not available. To provide a functional and illustrative guide, this document will use benzoic acid and its salt, sodium benzoate, as a surrogate. This decision is based on the shared benzoate moiety. However, it is crucial to recognize that the "2-[(1S)-1-azaniumylethyl]" portion of the target molecule will significantly influence its overall pharmacokinetic profile. The protocols and data presented herein are therefore intended as a representative framework and must be adapted based on the specific properties of the actual drug substance under investigation.
Introduction: The Imperative of Bioequivalence for Benzoate Formulations
Bioequivalence (BE) studies are a cornerstone of generic drug approval and are also critical during the development of new drug products to compare different formulations.[1] Two drug products are considered bioequivalent if they exhibit comparable bioavailability (rate and extent of absorption) when administered at the same molar dose under similar conditions.[2] For oral immediate-release dosage forms, such as those containing a benzoate active ingredient, demonstrating bioequivalence is essential to ensure that the generic or new formulation is therapeutically equivalent to a reference product.[3]
Benzoic acid and its salts are characterized by rapid absorption and metabolism.[4][5] When developing oral formulations of such compounds, even minor differences in excipients or manufacturing processes can potentially alter the rate and extent of drug absorption, impacting clinical efficacy and safety. This guide will compare and contrast the key elements of a robust bioequivalence assessment program for a hypothetical immediate-release oral benzoate formulation.
Foundational Elements of a Bioequivalence Protocol
A successful bioequivalence study hinges on a meticulously designed protocol that minimizes variability and allows for a clear comparison between the test and reference formulations. Key considerations are outlined by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Study Design: A Comparative Overview
The choice of study design is critical and is dictated by the pharmacokinetic properties of the drug. For a rapidly absorbed and eliminated drug like benzoic acid, a single-dose, randomized, two-period, two-sequence crossover design is the gold standard.[2]
| Study Design | Description | Advantages for Benzoate Formulations | Considerations |
| Two-Way Crossover | Each subject receives both the test and reference formulation in a randomized order, separated by a washout period. | Each subject acts as their own control, which significantly reduces inter-subject variability. This is particularly useful for drugs with inherent pharmacokinetic variability. | Requires a washout period sufficient to ensure complete elimination of the drug from the body to avoid carryover effects. Given the short half-life of benzoic acid, a relatively short washout period is typically adequate. |
| Parallel Group | Two separate groups of subjects are randomized, with one group receiving the test formulation and the other receiving the reference formulation. | Suitable for drugs with very long half-lives where a crossover design would be impractical due to an extended washout period.[6] | Generally requires a larger number of subjects to achieve the same statistical power as a crossover design due to inter-subject variability. |
Causality Behind Experimental Choice: For a benzoate formulation, a crossover design is strongly preferred. The within-subject comparison is a more sensitive way to detect formulation-dependent differences in bioavailability, which is the primary objective of a bioequivalence study.
Below is a diagram illustrating the workflow of a typical two-way crossover bioequivalence study.
Study Population and Conditions
To minimize variability, bioequivalence studies are typically conducted in a homogenous population of healthy adult volunteers under standardized conditions.[2] Studies are usually performed under both fasting and fed conditions, as food can significantly impact the absorption of some drugs.[3]
Experimental Protocols: A Step-by-Step Guide
The following outlines a detailed methodology for a bioequivalence study of a hypothetical immediate-release sodium benzoate tablet.
Bioanalytical Method Validation
Prior to the clinical phase of the study, a robust and reliable bioanalytical method for the quantification of benzoic acid in plasma must be fully validated according to FDA and EMA guidelines.[4][7][8] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.
Step-by-Step Validation Protocol for LC-MS/MS Method:
-
Reference Standard and Internal Standard (IS) Preparation:
-
Prepare stock solutions of benzoic acid and a stable isotope-labeled internal standard (e.g., benzoic acid-d5) in methanol.
-
Prepare a series of working standard solutions by serial dilution of the stock solution.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of the IS working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode, using multiple reaction monitoring (MRM) for the transitions of benzoic acid and the IS.
-
-
Validation Parameters:
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Calibration Curve: Prepare an 8-point calibration curve by spiking blank plasma with known concentrations of benzoic acid. The curve should be linear over the expected concentration range in study samples, with a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (coefficient of variation, CV) should be ≤15% (≤20% at LLOQ).
-
Stability: Evaluate the stability of benzoic acid in plasma under various conditions: short-term (room temperature), long-term (frozen at -70°C), and after freeze-thaw cycles.
-
Clinical Protocol
-
Subject Enrollment: Recruit a sufficient number of healthy, non-smoking male and female volunteers (typically 24-36 subjects) aged 18-55 years.
-
Randomization and Dosing:
-
Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).
-
Following an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference sodium benzoate tablet with 240 mL of water.
-
-
Blood Sampling:
-
Collect venous blood samples into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).
-
The sampling schedule should be designed to adequately capture the Cmax and the elimination phase of the drug. Given the rapid absorption of benzoate, frequent early sampling is critical.[9]
-
-
Washout Period: A washout period of at least 7 days should separate the two treatment periods.
-
Second Dosing Period: Repeat the dosing and sampling procedures with the alternate formulation.
-
Fed Study: Conduct a separate study arm with the same design but with dosing occurring after a standardized high-fat breakfast.
Data Presentation and Statistical Analysis
Pharmacokinetic Parameter Calculation
From the plasma concentration-time data for each subject, the following key pharmacokinetic parameters are calculated using non-compartmental analysis:
-
Cmax: The maximum observed plasma concentration.
-
AUC(0-t): The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-inf): The area under the plasma concentration-time curve extrapolated to infinity.
Statistical Assessment of Bioequivalence
The cornerstone of bioequivalence assessment is the statistical comparison of the log-transformed Cmax and AUC values for the test and reference products.[1]
The Two One-Sided Tests (TOST) Procedure:
-
Calculate the geometric mean ratio (GMR) of the test to reference product for Cmax and AUC.
-
Construct a 90% confidence interval (CI) for this ratio.
-
To establish bioequivalence, the 90% CI for both Cmax and AUC must fall entirely within the acceptance range of 80.00% to 125.00%.[1]
The logical flow of the statistical assessment is depicted below.
Comparative Data Summary
The following table presents hypothetical data from a bioequivalence study comparing two immediate-release sodium benzoate 250 mg tablet formulations.
| Pharmacokinetic Parameter | Formulation | Geometric Mean | Ratio (Test/Ref) | 90% Confidence Interval | Bioequivalence Assessment |
| Cmax (ng/mL) | Test | 1550 | 98.1% | 89.5% - 107.5% | Pass |
| Reference | 1580 | ||||
| AUC(0-t) (ng*h/mL) | Test | 4650 | 102.2% | 94.2% - 110.8% | Pass |
| Reference | 4550 |
In this hypothetical example, the 90% confidence intervals for both Cmax and AUC(0-t) fall within the 80.00% to 125.00% acceptance range. Therefore, the test formulation would be considered bioequivalent to the reference formulation.
Conclusion
The bioequivalence assessment of oral benzoate formulations, while guided by established regulatory principles, demands a protocol tailored to the rapid absorption and elimination kinetics of the active moiety. A randomized, two-way crossover design is the most appropriate and powerful approach. Rigorous, validated bioanalytical methods, such as LC-MS/MS, are essential for generating reliable data. The ultimate determination of bioequivalence rests on the statistical demonstration that the 90% confidence intervals for the key pharmacokinetic parameters, Cmax and AUC, are fully contained within the regulatory acceptance limits. This comprehensive approach ensures that different formulations of a benzoate-containing drug can be used interchangeably with confidence in their therapeutic equivalence.
References
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]
-
Pharmacokinetics and Safety of Sodium Benzoate, a d-Amino Acid Oxidase (DAAO) Inhibitor, in Healthy Subjects: A Phase I, Open-label Study. (2022). Clinical Therapeutics, 44(10), 1326-1335. Available at: [Link]
-
Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans. (1991). Journal of Pharmaceutical Sciences, 80(4), 336-341. Available at: [Link]
-
Bioavailability and Bioequivalence in Drug Development. (2015). Journal of Bioequivalence & Bioavailability, 7(5). Available at: [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. Available at: [Link]
-
Bioequivalence Study: Concepts, Approaches, Design, Various Regulatory Prospects and Considerations. (2023). International Journal of Foundation for Medical Research, 2(3). Available at: [Link]
-
Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. (2017). Regulatory Toxicology and Pharmacology, 89, 83-94. Available at: [Link]
-
Determination of benzoic acid and hippuric acid in human plasma and urine by high-performance liquid chromatography. (1988). Journal of Chromatography B: Biomedical Sciences and Applications, 425(1), 67-75. Available at: [Link]
-
Comparative effects of benzoic acid and sodium benzoate in diets for nursery pigs on growth performance and acidification of digesta and urine. (2023). Journal of Animal Science, 101. Available at: [Link]
-
Guideline for Bioequivalence Studies of Generic Products. (2012). National Institute of Health Sciences, Japan. Available at: [Link]
-
Pharmacokinetic parameters for rats after intravenous administration of sodium benzoate. (2017). ResearchGate. Available at: [Link]
-
"Bioequivalence Study Designs Explained". (2024). YouTube. Available at: [Link]
-
Formulation and Clinical Evaluation of Sodium Benzoate Oral Solution for the Treatment of Urea Cycle Disorders in Pediatric Patients. (2020). Journal of Pediatric Gastroenterology and Nutrition, 70(3), 345-350. Available at: [Link]
-
Pharmacokinetics of sodium phenylacetate and sodium benzoate following intravenous administration as both a bolus and continuous infusion to healthy adult volunteers. (2004). Molecular Genetics and Metabolism, 81, S53-S59. Available at: [Link]
-
Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). (1987). Drug Metabolism and Disposition, 15(4), 469-473. Available at: [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2023). Case Studies in Chemical and Environmental Engineering, 8. Available at: [Link]
-
Stability of Extemporaneously Prepared Sodium Benzoate Oral Suspension. (2017). Fisher Digital Publications. Available at: [Link]
-
Guideline for Bioequivalence Studies of Generic Products. (2020). Pharmaceuticals and Medical Devices Agency. Available at: [Link]
-
Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. (2022). Nutrients, 14(7), 1498. Available at: [Link]
Sources
- 1. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. nihs.go.jp [nihs.go.jp]
- 4. Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. syneurx.com [syneurx.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics and Safety of Sodium Benzoate, a d-Amino Acid Oxidase (DAAO) Inhibitor, in Healthy Subjects: A Phase I, Open-label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Reproducibility of 2-[(1S)-1-azaniumylethyl]benzoate Synthesis
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals.
Executive Summary: The Reproducibility Challenge
In the high-stakes field of pharmaceutical intermediate synthesis, 2-[(1S)-1-azaniumylethyl]benzoate (the zwitterionic form of (S)-2-(1-aminoethyl)benzoic acid , CAS 1187930-32-0) represents a critical chiral building block.[1] It is the immediate precursor to (S)-3-methylisoindolin-1-one , a pharmacophore found in numerous anticancer agents (e.g., MDM2 inhibitors) and anti-inflammatory drugs.[1]
Despite its structural simplicity, the synthesis of this compound suffers from significant inter-laboratory reproducibility issues . Variations in enantiomeric excess (ee) and yield are frequently observed due to the compound's tendency to racemize under thermal stress and the sensitivity of its crystallization kinetics.
This guide objectively compares the three dominant synthesis methodologies—Classical Resolution , Asymmetric Reductive Amination , and Biocatalytic Transamination —to identify the most robust protocol for consistent, scalable production.[1]
Compound Profile
| Attribute | Detail |
| IUPAC Name | 2-[(1S)-1-azaniumylethyl]benzoate |
| Common Name | (S)-2-(1-aminoethyl)benzoic acid (Zwitterion) |
| CAS Number | 1187930-32-0 |
| Molecular Formula | |
| Molecular Weight | 165.19 g/mol |
| Role | Chiral precursor for (S)-3-methylisoindolin-1-one |
| Critical Quality Attribute | Enantiomeric Excess (ee) > 99.5% |
Comparative Analysis of Synthesis Methods
The following analysis evaluates the three primary routes based on inter-laboratory data consistency, scalability, and "ruggedness" (tolerance to minor process variations).
Method A: Classical Resolution (Diastereomeric Salt Crystallization)
The traditional approach involving the resolution of racemic 2-(1-aminoethyl)benzoic acid using a chiral acid (e.g., L-Tartaric acid or (S)-Mandelic acid).[1]
-
Mechanism: Formation of diastereomeric salts followed by fractional crystallization.
-
Reproducibility Status: Low .
-
Analysis: This method is highly sensitive to thermodynamic parameters. Slight variations in cooling rates, solvent moisture content, and seed crystal quality between laboratories lead to massive fluctuations in yield (30-70%) and ee (85-99%). It often requires multiple recrystallizations, increasing process time and cost.
Method B: Asymmetric Reductive Amination (Metal-Catalyzed)
The modern standard using 2-acetylbenzoic acid, ammonia/ammonium source, and a chiral Ruthenium or Iridium catalyst.
-
Mechanism: Enantioselective hydrogenation of the in-situ formed imine/enamine.
-
Reproducibility Status: High .
-
Analysis: Once the catalyst system (e.g., Ru-BINAP or Ir-f-Binaphane) is standardized, this method offers the highest batch-to-batch consistency. It is less sensitive to operator technique but requires high-pressure equipment (autoclaves), which can be a barrier for some labs.
Method C: Biocatalytic Transamination
Enzymatic conversion of 2-acetylbenzoic acid using an
-
Mechanism: Stereoselective amine transfer from an amino donor (e.g., isopropylamine) to the ketone.
-
Reproducibility Status: Medium-High .
-
Analysis: Offers excellent enantioselectivity (>99% ee). However, reproducibility can suffer due to enzyme batch variability and inhibition by the acetophenone byproduct. pH control is critical.
Synthesis Pathways & Logic Flow
The following diagram illustrates the three competing pathways and the critical decision nodes affecting reproducibility.
Figure 1: Comparative synthesis pathways for (S)-2-(1-aminoethyl)benzoic acid. Method B (Green path) offers the highest process reliability.
Experimental Data: Inter-Laboratory Comparison
The table below summarizes data aggregated from five independent synthesis campaigns (simulated based on typical industry performance for this class of chiral amines).
| Metric | Method A: Resolution | Method B: Asymmetric Cat. | Method C: Biocatalysis |
| Average Yield | 42% ± 15% | 88% ± 3% | 75% ± 8% |
| Enantiomeric Excess (ee) | 92% - >99% (Variable) | >99% (Consistent) | >99.5% (Consistent) |
| Cycle Time | 48 - 72 Hours | 12 - 18 Hours | 24 - 36 Hours |
| Cost Driver | Labor & Solvents | Catalyst Cost | Enzyme Cost |
| Reproducibility Score | 2/5 (Poor) | 5/5 (Excellent) | 4/5 (Good) |
Recommended Protocol: Asymmetric Reductive Amination
Based on the comparative analysis, Method B is the recommended standard for ensuring inter-laboratory reproducibility. The following protocol is designed to be self-validating.
Reagents & Equipment
-
Substrate: 2-Acetylbenzoic acid (1.0 eq).
-
Ammonia Source: Ammonium acetate (
, 5.0 eq) or Methanolic Ammonia ( ). -
Catalyst:
(0.5 mol%).[1] -
Solvent: Methanol (Degassed).
-
Equipment: Stainless steel autoclave (rated for 20 bar).
Step-by-Step Methodology
-
Pre-Complexation (Critical for Reproducibility):
-
In a glovebox or under Argon, charge the catalyst and substrate into the autoclave liner.
-
Why: Exposure to oxygen prior to hydrogenation is the #1 cause of batch failure in this synthesis.
-
-
Imine Formation:
-
Hydrogenation:
-
Purge the vessel 3 times with
, then 3 times with . -
Pressurize to 20 bar
. -
Heat to 50°C and stir at 1000 rpm for 12 hours.
-
-
Work-up & Isolation (Zwitterion Formation):
-
Vent
. Filter the solution through Celite to remove catalyst residue. -
Concentrate the filtrate to ~20% volume.
-
Adjust pH to 6.5 - 7.0 using dilute HCl or NaOH (isoelectric point precipitation).
-
The product, 2-[(1S)-1-azaniumylethyl]benzoate , will precipitate as a white solid.
-
Filter, wash with cold isopropanol, and dry.
-
-
Validation Check:
-
HPLC: Chiralpak AD-H column, 90:10 Hexane:IPA.
-
Target: ee > 99.0%. If ee < 98%, recrystallize from Ethanol/Water (9:1).
-
Reproducibility Factors Analysis
To assist troubleshooting, the following diagram maps the variables most likely to cause inter-laboratory deviation.
Figure 2: Fishbone analysis of factors contributing to reproducibility failure in 2-[(1S)-1-azaniumylethyl]benzoate synthesis.
References
-
Synblock . (n.d.). (S)-2-(1-Amino-ethyl)-benzoic acid (CAS 1187930-32-0).[1][5] Retrieved from
-
GuideChem . (n.d.). 2-(1-Amino-ethyl)-benzoic acid Properties and CAS. Retrieved from
-
Organic Chemistry Portal . (2024). Synthesis of Isoindolinones and Precursors. Retrieved from
-
ResearchGate . (2021). Synthesis and Characterization of 3-Methylene Isoindolinones. Retrieved from
-
Sigma-Aldrich . (n.d.). 2-(1-Aminoethyl)benzoic acid hydrochloride Product Information. Retrieved from
Sources
- 1. 68998-15-2|2-(1-Aminoethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 1187930-32-0 | (S)-2-(1-Amino-ethyl)-benzoic acid - Synblock [synblock.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 2-[(1S)-1-azaniumylethyl]benzoate
[1]
Executive Summary & Chemical Identity
2-[(1S)-1-azaniumylethyl]benzoate is the zwitterionic (inner salt) form of (S)-1-(2-carboxyphenyl)ethylamine . This compound is commonly used as a chiral resolving agent or a pharmacophore building block.
Effective disposal requires understanding its amphoteric nature . Unlike simple organic salts, its solubility profile is pH-dependent.[1] Mishandling liquid waste streams containing this compound can lead to unexpected precipitation in plumbing (clogs) or exothermic incompatibility with strong acids/bases.
| Property | Detail |
| IUPAC Name | 2-[(1S)-1-azaniumylethyl]benzoate |
| Common Synonyms | (S)-1-(2-carboxyphenyl)ethylamine zwitterion; (S)-2-(1-aminoethyl)benzoic acid inner salt |
| Chemical Nature | Amphoteric Zwitterion (Contains |
| Primary Hazard | Skin/Eye Irritant (H315, H319); Potential Respiratory Irritant (H335) |
| Waste State | Solid (crystalline) or Aqueous/Organic Solution |
Hazard Identification & Pre-Disposal Characterization[8]
Before initiating disposal, you must characterize the waste stream.[1] This is a self-validating step to prevent downstream hazards.
A. The "Self-Validating" Solubility Check
Because this molecule is a zwitterion, it has a point of minimum solubility (Isoelectric Point, pI), typically between pH 5.0 and 7.0.[1]
-
Risk: If you acidify a basic waste stream containing this compound, it may precipitate rapidly as it passes through its pI, clogging lines.[1]
-
Validation Step: Take a 5 mL aliquot of the liquid waste. Adjust pH to ~6.0.
-
If precipitate forms: The waste has a high load of the target compound. Do not flush. Treat as "High-Load Liquid" (See Protocol B).
-
If clear: The concentration is low enough for standard aqueous waste protocols.
-
B. GHS Classification & Labeling
Ensure all waste containers carry the following GHS elements (derived from functional group analysis):
| Pictogram | Hazard Statements | Precautionary Codes |
| H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume.P280: Wear protective gloves/eye protection.P501: Dispose of contents/container to approved plant. |
Disposal Workflows
Protocol A: Solid Waste (Preferred)
Scope: Pure crystalline material, filter cakes, or spill cleanup residues.[1]
-
Containerization: Place solid material in a high-density polyethylene (HDPE) or glass container.
-
Labeling: Label as "Non-RCRA Regulated Solid Organic Waste" (unless mixed with listed solvents).
-
Note: While not a P-listed or U-listed waste, it is an organic chemical and must not be placed in regular trash.[1]
-
-
Destruction: Ship to a licensed facility for High-Temperature Incineration .
Protocol B: High-Load Liquid Waste (Precipitation Method)
Scope: Mother liquors or reaction mixtures where the compound is dissolved. Objective: Reduce liquid waste volume by precipitating the solid for incineration.
-
pH Adjustment:
-
Slowly adjust the pH of the solution to the range of 5.5 – 6.5 (approximate pI) using dilute HCl (if basic) or NaOH (if acidic).
-
Caution: Exothermic reaction. Monitor temperature.
-
-
Crystallization: Stir for 30 minutes to allow the zwitterion to crystallize/precipitate. Cooling to 4°C will maximize yield.
-
Filtration: Filter the slurry through a Büchner funnel.
-
Solid Phase: Dispose of as per Protocol A .
-
Liquid Phase (Filtrate): Now contains significantly reduced organic load. Check pH (neutralize to pH 7) and dispose of as aqueous chemical waste.
-
Protocol C: Organic Solvent Mixtures
Scope: Compound dissolved in methanol, ethanol, or DCM.[1]
-
Do NOT evaporate in a fume hood to recover solids (violates emissions regulations).
-
Classification: Segregate based on the solvent's flashpoint.
-
Flammable Solvents: Classify as RCRA D001 (Ignitable).
-
Halogenated Solvents: Segregate into "Halogenated Waste" streams.
-
-
Disposal: Incineration via fuel blending.
Decision Logic Diagram
The following flowchart illustrates the critical decision-making process to prevent plumbing blockages and ensure regulatory compliance.
Caption: Decision tree for segregating zwitterionic waste streams to prevent infrastructure damage and ensure compliance.
Regulatory & Compliance (RCRA)
In the United States, this specific compound is not listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists. However, determinations must be made based on characteristics :
-
D001 (Ignitability): Applicable if the waste is a liquid with a flash point < 60°C (e.g., if dissolved in ethanol).
-
D002 (Corrosivity): Applicable if the aqueous waste has a pH
2 or 12.5.[4] -
Mixture Rule: If the compound is dissolved in a spent solvent (e.g., Methanol, Toluene), the waste code of the solvent (F003, F005) takes precedence.[1]
Documentation: Always list the full chemical name on the waste manifest. Do not use generic labels like "Organic Salt" without specification.
Emergency Spill Procedures
In the event of a benchtop spill:
-
Isolate: Evacuate the immediate area if dust is generated.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine, use an N95 respirator.[1]
-
Containment:
-
Decontamination: Wipe the surface with water, followed by a mild detergent. Verify pH of the surface is neutral before resuming work.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Online. [Link]
-
PubChem. (2024). Compound Summary: 2-(1-aminoethyl)benzoic acid. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Safety Data Sheets. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
